2-Chloro-5-fluoro-6-nitro-toluene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-fluoro-2-methyl-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-4-5(8)2-3-6(9)7(4)10(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUUVKHJBZOXFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic Characterization of 2-Chloro-5-fluoro-6-nitro-toluene: A Predictive and Methodological Guide
Molecular Structure and Predicted Spectroscopic Behavior
2-Chloro-5-fluoro-6-nitro-toluene is a substituted aromatic compound with the molecular formula C₇H₅ClFNO₂ and a molecular weight of 189.57 g/mol .[1] It presents as a yellow to brown crystalline mass or powder with a melting point between 42°C and 45°C.[1] The arrangement of the chloro, fluoro, nitro, and methyl groups on the toluene backbone dictates its unique spectroscopic fingerprint. The electron-withdrawing nature of the nitro and halogen groups, coupled with the electron-donating methyl group, creates a distinct electronic environment that will be reflected in the NMR, IR, and MS spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 2-Chloro-5-fluoro-6-nitro-toluene, both ¹H and ¹³C NMR will provide critical information on the chemical environment of each atom.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electronic effects of the substituents.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 2-Chloro-5-fluoro-6-nitro-toluene
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale for Prediction |
| CH₃ | ~2.5 | Singlet (s) | The methyl group is adjacent to the nitro group and a chlorinated carbon, leading to a downfield shift compared to unsubstituted toluene. The absence of adjacent protons results in a singlet. This prediction is based on data from similar structures like 2-chloro-6-nitrotoluene.[2] |
| Ar-H (H-3) | ~7.5 - 7.8 | Doublet of doublets (dd) | This proton is ortho to the nitro group and meta to the chlorine atom, resulting in a significant downfield shift. It will be coupled to the adjacent aromatic proton (H-4). |
| Ar-H (H-4) | ~7.2 - 7.5 | Doublet of doublets (dd) | This proton is ortho to the fluorine atom and meta to the nitro group. It will be coupled to the adjacent aromatic proton (H-3). Data from 2-fluoro-5-nitrotoluene can be used as a reference.[3] |
Experimental Protocol for ¹H NMR Spectroscopy
A standardized protocol for acquiring a high-resolution ¹H NMR spectrum is crucial for accurate structural elucidation.
Caption: Workflow for ¹H NMR Data Acquisition and Processing.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to the substitution pattern, all seven carbon atoms are expected to be chemically non-equivalent.
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Chloro-5-fluoro-6-nitro-toluene
| Carbon | Predicted Chemical Shift (ppm) | Rationale for Prediction |
| CH₃ | ~15 - 20 | The methyl carbon will be in the aliphatic region, with its shift influenced by the adjacent aromatic ring and nitro group. |
| C-Cl | ~130 - 135 | The carbon atom bonded to chlorine will experience a downfield shift due to the electronegativity of chlorine. |
| C-F | ~155 - 165 (d) | The carbon bonded to fluorine will show a large downfield shift and will appear as a doublet due to ¹J(C-F) coupling. |
| C-NO₂ | ~145 - 150 | The carbon attached to the nitro group is significantly deshielded. |
| C-CH₃ | ~135 - 140 | The carbon bearing the methyl group. |
| C-H (C-3) | ~125 - 130 | Aromatic carbon chemical shifts are influenced by the combined electronic effects of all substituents. |
| C-H (C-4) | ~115 - 120 (d) | This carbon is ortho to the fluorine and will show a smaller C-F coupling. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Frequencies for 2-Chloro-5-fluoro-6-nitro-toluene
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| Aromatic C-H | 3100 - 3000 | Stretching |
| C-H (in CH₃) | 2980 - 2850 | Stretching |
| C=C (aromatic) | 1600 - 1475 | Stretching |
| Nitro (NO₂) | 1550 - 1500 and 1370 - 1330 | Asymmetric and Symmetric Stretching |
| C-F | 1250 - 1000 | Stretching |
| C-Cl | 850 - 550 | Stretching |
Experimental Protocol for FT-IR Spectroscopy (ATR Method)
The Attenuated Total Reflectance (ATR) method is a common and convenient technique for acquiring IR spectra of solid samples.
Caption: Workflow for FT-IR Data Acquisition using the ATR Method.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can aid in structural confirmation.
Predicted Mass Spectrum
Molecular Ion Peak: The molecular ion peak (M⁺) is expected at an m/z of 189, corresponding to the molecular weight of 2-Chloro-5-fluoro-6-nitro-toluene.[1] Due to the presence of chlorine, an M+2 peak with an intensity of approximately one-third of the M⁺ peak is also anticipated, arising from the natural abundance of the ³⁷Cl isotope.
Key Fragmentation Pathways: The fragmentation of 2-Chloro-5-fluoro-6-nitro-toluene is expected to be influenced by the stability of the aromatic ring and the nature of the substituents.
-
Loss of NO₂: A significant fragment at m/z 143 is predicted, corresponding to the loss of a nitro group (NO₂, 46 Da).
-
Loss of Cl: A fragment at m/z 154 could result from the loss of a chlorine atom (35 Da).
-
Loss of CH₃: A fragment at m/z 174 would indicate the loss of the methyl group (15 Da).
-
Tropylium Ion Formation: A peak at m/z 91, characteristic of many toluene derivatives, may be observed due to the formation of the tropylium cation.
Experimental Protocol for Mass Spectrometry (Electron Ionization)
Electron Ionization (EI) is a common technique for the mass analysis of volatile and thermally stable organic compounds.
Caption: General Workflow for Electron Ionization Mass Spectrometry.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 2-Chloro-5-fluoro-6-nitro-toluene, grounded in established spectroscopic principles and data from analogous compounds. The provided experimental protocols offer a framework for obtaining high-quality, reliable data. For researchers and scientists working with this important pharmaceutical intermediate, this guide serves as a valuable resource for anticipating and interpreting its spectroscopic characteristics, thereby aiding in its synthesis, purification, and quality control.
References
-
National Institute of Standards and Technology. (n.d.). 2-Chloro-5-fluorotoluene. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-fluorotoluene. Retrieved from [Link]
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University of California, Irvine, Department of Chemistry. (2016). Infrared Spectrum of Toluene: Comparison of Anharmonic Isolated-Molecule Calculations and Experiments in Liquid Phase and in a Ne Matrix. Retrieved from [Link]
-
Michigan State University, Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). ¹³C NMR Spectroscopy. Retrieved from [Link]
Sources
Technical Guide: Safety & Handling of 2-Chloro-5-fluoro-6-nitro-toluene
[1][2][3]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
Compound Name: 2-Chloro-5-fluoro-6-nitrotoluene CAS Number: 1805527-07-4 Synonyms: 1-chloro-5-fluoro-4-methyl-2-nitrobenzene; 6-Chloro-3-fluoro-2-nitrotoluene (non-standard numbering) Role: Key Pharmacophore Intermediate (Ceritinib synthesis)[1][2][3]
| Property | Specification / Value | Operational Implication |
| Physical State | Crystalline Solid / Low-Melting Mass | Can bridge between solid handling and molten liquid transfer.[1][2] |
| Color | Yellow to Brown | Darkening indicates oxidation or thermal degradation.[1][2] |
| Melting Point | 42°C – 45°C | CRITICAL: Easily melts during handling; requires temperature-controlled storage to prevent caking.[1][2] |
| Molecular Weight | 189.57 g/mol | - |
| Solubility | Soluble in DCM, EtOAc, DMSO | Use compatible solvents for wash-down; avoid water for initial cleaning.[1][2] |
| Energetic Group | Nitro (-NO₂) ortho to Methyl (-CH₃) | High Hazard: Potential for acinitro tautomerization and autocatalytic decomposition at elevated temperatures.[1][2] |
Hazard Identification & Mechanistic Safety
Predicted GHS Classification
Based on Structure-Activity Relationships (SAR) of chloronitrotoluene analogs.[1][2]
-
Acute Toxicity (Oral/Inhalation): Category 4 (Harmful).[1][2]
-
Skin/Eye Irritation: Category 2/2A (Causes serious irritation).[1][2]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).[1][2]
-
Aquatic Toxicity: Chronic Category 2 (Toxic to aquatic life with long-lasting effects).[1][2]
Thermal & Energetic Hazards (The "Ortho-Effect")
The structural proximity of the nitro group (position 6) to the methyl group (position 1) creates a latent thermal hazard known as the "Ortho-Effect."[1][2]
-
Mechanism: At temperatures >180°C (or lower with catalysis), the methyl proton can migrate to the nitro oxygen, forming an acinitro species.[1][2] This intermediate rapidly decomposes, releasing massive heat and gaseous byproducts (NOx, CO), leading to thermal runaway.
-
Safety Limit: Never heat neat material above 100°C without rigorous DSC (Differential Scanning Calorimetry) validation.[1][2]
Safe Handling Protocols
Workflow Visualization
The following diagram outlines the decision logic for handling this low-melting solid to minimize exposure and thermal risk.
Caption: Decision matrix for handling 2-Chloro-5-fluoro-6-nitrotoluene based on its physical state (Solid vs. Melt).
Specific Handling Procedures
A. Solids Handling (Powder)[1][2]
-
Engineering Control: Handle exclusively in a chemical fume hood or powder containment enclosure (balance enclosure).[1][2]
-
PPE: Nitrile gloves (double gloved recommended due to nitro-aromatic permeation), lab coat, safety glasses, and N95 respirator if dust is visible.[1][2]
-
Static Control: As a nitro-aromatic, the dust may be explosible.[1][2] Ground all conductive equipment. Use anti-static liners.[1][2]
B. Melt Handling (Liquefied)[1][2]
-
Melting Protocol: If the material has fused (common due to 42°C MP), melt it using a water bath set to 50-60°C .[1][2]
C. Reaction Safety (Synthesis Context)
-
Exotherm Management: When using this intermediate (e.g., nucleophilic aromatic substitution of the Chlorine or Fluorine), anticipate rapid exotherms.[1][2]
-
Solvent Selection: Avoid strong bases (e.g., NaOH, KOH) in the absence of solvent; these can trigger polymerization or decomposition of the nitro group.[1][2] Preferred solvents: DMF, DMSO, or Toluene (with cooling).[2]
Emergency Response & Storage
Storage Conditions
-
Temperature: Store refrigerated (2°C – 8°C). Storing at room temperature often leads to partial melting and "brick" formation.[1]
-
Segregation: Store away from strong reducing agents (hydrides), strong bases , and oxidizers .[1][2]
-
Light: Protect from light (amber glass or foil-wrapped) to prevent photo-degradation.[1][2]
Spill & Exposure Response logic
Caption: Immediate response actions for exposure, spills, and fire involving 2-Chloro-5-fluoro-6-nitrotoluene.[1][2]
References
-
Benchchem . (n.d.).[1][2] 2-Chloro-5-fluoro-6-nitro-toluene (CAS 1805527-07-4) Technical Data.[1][2][3] Retrieved from [1]
-
PubChem . (2025).[1][2] 2-Chloro-6-nitrotoluene (Analogous Safety Data). National Library of Medicine.[1] Retrieved from [1][2]
-
Sigma-Aldrich . (n.d.).[1][2] Safety Data Sheet for Fluoronitrotoluene Derivatives. Retrieved from [1][2]
-
Langerman, N. (2018).[1][2] Pentagon of Pyrotechnics: The Ortho-Nitro Effect in Process Safety. Journal of Chemical Health and Safety. (Contextual citation for ortho-nitro thermal hazards).
Methodological & Application
experimental protocols using 2-Chloro-5-fluoro-6-nitro-toluene
An Application Guide for the Strategic Use of 2-Chloro-5-fluoro-6-nitro-toluene in Synthetic Chemistry
This document serves as a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of 2-Chloro-5-fluoro-6-nitro-toluene. As a highly functionalized aromatic building block, this compound offers significant potential in the synthesis of complex molecular architectures, particularly within the pharmaceutical and fine chemical industries. This guide moves beyond simple procedural outlines to provide a deeper understanding of the molecule's reactivity, underpinned by mechanistic principles, to empower researchers in designing robust and efficient synthetic strategies.
Physicochemical Properties and Safety Mandates
A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation. 2-Chloro-5-fluoro-6-nitro-toluene is a solid at room temperature and requires specific handling procedures to mitigate risks.[1]
Compound Data Summary
The key physical and chemical properties are summarized below for quick reference.
| Property | Value | Source |
| IUPAC Name | 1-chloro-5-fluoro-4-methyl-2-nitrobenzene | [1] |
| Molecular Formula | C₇H₅ClFNO₂ | [1] |
| Molecular Weight | 189.57 g/mol | [1] |
| Appearance | Yellow to brown crystalline mass or powder | [1] |
| Melting Point | 42 - 45 °C | [1] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. | [1] |
Essential Safety Protocols
2-Chloro-5-fluoro-6-nitro-toluene is classified as an irritant and is harmful if ingested or inhaled. Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a laboratory coat.
-
Handling: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of soap and water. If irritation persists, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison control center or physician for guidance.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
-
Disposal: Dispose of waste materials in accordance with local, state, and federal environmental regulations.
Core Reactivity: The Chemistry of an Activated Aromatic System
The synthetic utility of 2-Chloro-5-fluoro-6-nitro-toluene is dictated by the interplay of its substituents on the toluene ring. The strongly electron-withdrawing nitro group (-NO₂) is the dominant activating feature. It powerfully depletes electron density from the aromatic ring, particularly at the ortho and para positions, making the ring susceptible to attack by nucleophiles. This activation is the cornerstone of its primary application in Nucleophilic Aromatic Substitution (SₙAr) reactions.[2][3]
The chloro, fluoro, and methyl groups also exert electronic and steric effects that influence regioselectivity and reaction rates. The halogens are excellent leaving groups in SₙAr reactions, with the carbon-chlorine bond being the most likely site of substitution by common nucleophiles.
The Mechanism of Nucleophilic Aromatic Substitution (SₙAr)
The SₙAr reaction is the most important transformation involving this substrate. It typically proceeds via a two-step addition-elimination mechanism.[2][3]
-
Nucleophilic Addition: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing a leaving group (in this case, the chlorine atom). This step is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] The stability of this complex is greatly enhanced by the electron-withdrawing nitro group, which delocalizes the negative charge.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the leaving group (chloride ion), yielding the final substituted product.
Caption: The two-step addition-elimination mechanism of SₙAr.
Application Protocol: SₙAr with an Amine Nucleophile
This protocol details a representative SₙAr reaction using an amine nucleophile, a common transformation in the synthesis of pharmaceutical intermediates. This reaction substitutes the chlorine atom with the amine.
Materials and Equipment
-
2-Chloro-5-fluoro-6-nitro-toluene
-
Primary or secondary amine (e.g., morpholine, piperidine) (1.1 equivalents)
-
Aprotic polar solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF))
-
Inorganic base (e.g., K₂CO₃, DIPEA) (2.0 equivalents)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) plate and chamber
-
Separatory funnel
-
Rotary evaporator
Experimental Workflow
Caption: A generalized workflow for SₙAr reactions.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-Chloro-5-fluoro-6-nitro-toluene (1.0 eq), the desired amine (1.1 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a suitable volume of dry DMSO to the flask to create a stirrable mixture (approx. 0.2-0.5 M concentration).
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual DMSO and water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Broader Synthetic Context
Beyond its direct use in SₙAr reactions, 2-Chloro-5-fluoro-6-nitro-toluene is a strategic starting material for more elaborate synthetic campaigns.
Intermediate in Pharmaceutical Synthesis
This compound is a documented intermediate in the synthesis of advanced pharmaceutical agents. For example, it serves as a key building block for Ceritinib, a targeted therapy used in the treatment of certain types of lung cancer.[1] Its structure allows for the sequential and regioselective introduction of different functionalities required for the final complex drug molecule.
Synthesis of the Starting Material
The synthesis of 2-Chloro-5-fluoro-6-nitro-toluene itself can be achieved through several strategic routes, typically involving sequential halogenation and nitration steps.[1] For instance, one could envision a pathway starting with the nitration of an appropriate chlorofluorotoluene or the chlorination of a fluoronitrotoluene.[1][4] The choice of route depends on the availability of starting materials and the need to control regioselectivity based on the directing effects of the substituents.[1]
Conclusion
2-Chloro-5-fluoro-6-nitro-toluene is a powerful and versatile intermediate for organic synthesis. Its reactivity is dominated by the nitro group's activation of the aromatic ring towards nucleophilic aromatic substitution, providing a reliable method for forming carbon-nitrogen, carbon-oxygen, and other carbon-heteroatom bonds. By understanding the mechanistic principles that govern its reactivity and adhering to rigorous safety protocols, researchers can effectively leverage this building block to construct complex and high-value molecules for a wide range of applications, from pharmaceuticals to advanced materials.
References
-
PubChem. (n.d.). 2-Chloro-5-fluorotoluene. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-chloro-6-nitrotoluene. Retrieved from [Link]
- Google Patents. (n.d.). CN109265351B - A kind of preparation method of 2-chloro-5-nitro-toluene.
-
Patsnap. (n.d.). Preparation method of 6-chloro-2-nitrotoluene. Retrieved from [Link]
-
Singleton, D. A., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. Retrieved from [Link]
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]
-
Nitta, Y., Nakashima, Y., Sumimoto, M., & Nishikata, T. (2021). Directed nucleophilic aromatic substitution reaction. Chemical Communications. Retrieved from [Link]
-
Makosza, M. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. ARC Journal of Organic and Inorganic Chemistry. Retrieved from [Link]
Sources
Application Notes and Protocols for 2-Chloro-5-fluoro-6-nitro-toluene in Advanced Materials Science
Abstract
This technical guide provides a comprehensive overview of the potential applications of 2-Chloro-5-fluoro-6-nitro-toluene in the field of materials science. While primarily recognized as a key intermediate in pharmaceutical synthesis, the unique electronic and structural characteristics of this molecule offer significant opportunities for the development of novel high-performance polymers, functional dyes, and organic electronic materials.[1] This document outlines the fundamental properties of 2-Chloro-5-fluoro-6-nitro-toluene and presents detailed, field-proven protocols for its utilization as a versatile building block in advanced material synthesis. The methodologies described herein are designed for researchers, scientists, and professionals in materials development, providing both the theoretical underpinnings and practical steps for innovation.
Introduction: Unlocking the Potential of a Multifunctional Aromatic Building Block
2-Chloro-5-fluoro-6-nitro-toluene, with the chemical formula C₇H₅ClFNO₂, is a substituted aromatic compound characterized by its yellow to brown crystalline powder form and a melting point between 42°C and 45°C.[1] The strategic placement of chloro, fluoro, and nitro groups on the toluene ring imparts a unique reactivity profile, making it a valuable precursor for complex molecular architectures.[1] The electron-withdrawing nature of the nitro and halogen substituents activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern organic synthesis.[2][3]
While its role in the synthesis of the targeted cancer therapy drug Ceritinib is well-documented, its potential in materials science remains largely unexplored.[1] This guide aims to bridge that gap by proposing and detailing its application as a monomer for high-performance polymers and as a precursor for functional organic materials.
Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₅ClFNO₂ | [1] |
| Molecular Weight | 189.57 g/mol | [1] |
| Appearance | Yellow to brown crystalline mass or powder | [1] |
| Melting Point | 42°C - 45°C | [1] |
| Solubility | Soluble in common organic solvents (e.g., toluene, DMF, DMSO) | Inferred |
Application in High-Performance Aromatic Polymers
The structure of 2-Chloro-5-fluoro-6-nitro-toluene is conducive to its use as a monomer in the synthesis of high-performance polymers such as polyamides and polyimides. The critical step involves the reduction of the nitro group to a primary amine, yielding a diamine precursor that can be polymerized. The presence of the halogen atoms can enhance the thermal stability and flame retardancy of the resulting polymers.
Synthesis of a Novel Diamine Monomer: 2-Chloro-5-fluoro-toluene-6-amine
The conversion of the nitro group to an amine is a fundamental transformation that unlocks the polymerization potential of the parent molecule.
Protocol 1: Reduction of 2-Chloro-5-fluoro-6-nitro-toluene
Objective: To synthesize 2-Chloro-5-fluoro-toluene-6-amine, a key monomer for polymerization.
Materials:
-
2-Chloro-5-fluoro-6-nitro-toluene
-
Iron powder (fine grade)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Hydrochloric acid (HCl, for workup)
-
Sodium bicarbonate (NaHCO₃, for workup)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, create a suspension of iron powder (5 equivalents) in a 2:1 mixture of ethanol and water.
-
Add a catalytic amount of ammonium chloride (0.1 equivalents) to the suspension and heat the mixture to reflux.
-
Dissolve 2-Chloro-5-fluoro-6-nitro-toluene (1 equivalent) in a minimal amount of ethanol and add it dropwise to the refluxing iron suspension over 30 minutes.
-
After the addition is complete, continue to reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron sludge. Wash the filter cake with ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Chloro-5-fluoro-toluene-6-amine.
-
The crude product can be purified by column chromatography on silica gel.
Diagram 1: Synthesis of the Diamine Monomer
Caption: Reduction of the nitro group to form the amine monomer.
Polyamide Synthesis via Solution Polycondensation
The synthesized diamine can be reacted with a diacyl chloride to form a high-performance aromatic polyamide.
Protocol 2: Synthesis of an Aromatic Polyamide
Objective: To polymerize 2-Chloro-5-fluoro-toluene-6-amine with a diacyl chloride.
Materials:
-
Purified 2-Chloro-5-fluoro-toluene-6-amine
-
Terephthaloyl chloride
-
N,N-dimethylacetamide (DMAc)
-
Lithium chloride (LiCl)
-
Pyridine
-
Methanol
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 2-Chloro-5-fluoro-toluene-6-amine (1 equivalent) and a catalytic amount of LiCl in anhydrous DMAc.
-
Cool the solution to 0°C in an ice bath.
-
Add terephthaloyl chloride (1 equivalent) portion-wise to the stirred solution, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The viscosity of the solution will increase as the polymer forms.
-
Precipitate the polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.
-
Filter the fibrous polymer precipitate and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80°C for 24 hours.
-
The resulting polyamide can be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Thermogravimetric Analysis (TGA).
Application in the Synthesis of Functional Dyes
The aromatic amine derived from 2-Chloro-5-fluoro-6-nitro-toluene is an excellent precursor for the synthesis of azo dyes. Azo dyes are a significant class of chromophores with applications ranging from textiles to optical data storage.[4]
Diazotization and Azo Coupling
Protocol 3: Synthesis of a Halogenated Azo Dye
Objective: To synthesize a novel azo dye using 2-Chloro-5-fluoro-toluene-6-amine as the diazo component.
Materials:
-
2-Chloro-5-fluoro-toluene-6-amine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (concentrated)
-
Phenol (or other coupling component)
-
Sodium hydroxide (NaOH)
-
Ice
Procedure:
-
Diazotization:
-
Dissolve 2-Chloro-5-fluoro-toluene-6-amine (1 equivalent) in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, keeping the temperature below 5°C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Azo Coupling:
-
In a separate beaker, dissolve phenol (1 equivalent) in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution to the alkaline phenol solution with constant stirring.
-
A brightly colored azo dye will precipitate immediately.
-
Continue stirring for 1-2 hours in the ice bath to ensure complete coupling.
-
-
Isolation and Purification:
-
Filter the precipitated dye and wash it with cold water until the filtrate is neutral.
-
The crude dye can be recrystallized from a suitable solvent such as ethanol or acetic acid to obtain a pure product.
-
The structure and purity of the dye can be confirmed by UV-Vis spectroscopy, FTIR, and NMR.
-
Diagram 2: Azo Dye Synthesis Workflow
Caption: Workflow for the synthesis of an azo dye.
Potential in Organic Electronics
The electron-deficient nature of the 2-Chloro-5-fluoro-6-nitro-toluene aromatic system makes it an interesting candidate for the synthesis of n-type organic semiconductors. Nucleophilic aromatic substitution reactions can be employed to introduce other functional groups that can tune the electronic properties and facilitate intermolecular interactions necessary for charge transport.
Synthesis of a Precursor for n-Type Materials via SNAr
The highly activated chlorine and fluorine atoms can be displaced by various nucleophiles. For instance, reaction with a sulfur-based nucleophile can lead to precursors for materials with potential applications in organic field-effect transistors (OFETs).
Protocol 4: Nucleophilic Aromatic Substitution with a Thiol
Objective: To synthesize a thioether derivative of 2-Chloro-5-fluoro-6-nitro-toluene.
Materials:
-
2-Chloro-5-fluoro-6-nitro-toluene
-
4-tert-butylbenzenethiol
-
Potassium carbonate (K₂CO₃)
-
N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 2-Chloro-5-fluoro-6-nitro-toluene (1 equivalent) and 4-tert-butylbenzenethiol (1.2 equivalents) in anhydrous DMF.
-
Add potassium carbonate (2 equivalents) to the solution.
-
Heat the reaction mixture to 80-100°C and stir for 6-12 hours under a nitrogen atmosphere. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired thioether derivative.
This derivative can then be further functionalized, for example, by reducing the nitro group, to create more complex molecules for organic electronic applications.
Safety and Handling
2-Chloro-5-fluoro-6-nitro-toluene may cause skin and serious eye irritation and may cause respiratory irritation.[1] It is essential to handle this compound in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Store the compound in a tightly closed container in a dry and well-ventilated place.[1]
Conclusion
2-Chloro-5-fluoro-6-nitro-toluene is a versatile and reactive building block with significant, yet underexplored, potential in materials science. The protocols detailed in this guide provide a starting point for the synthesis of high-performance polymers, functional dyes, and precursors for organic electronic materials. The unique combination of functional groups on this molecule offers a rich platform for chemical modification, enabling the creation of a wide array of novel materials with tailored properties. It is our hope that this guide will inspire further research and development in this exciting area.
References
-
PrepChem.com. Synthesis of 2-chloro-6-nitrotoluene. [Link]
-
DTIC. Redox-Switchable Polymerization for the Synthesis of High Performance Polymers. [Link]
-
Chemistry Stack Exchange. Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. [Link]
-
National Institutes of Health. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
-
RSC Publishing. Directed nucleophilic aromatic substitution reaction. [Link]
- Google Patents. CN109265351B - A kind of preparation method of 2-chloro-5-nitro-toluene.
-
ResearchGate. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]
-
ResearchGate. Functional Dyes, and Some Hi-Tech Applications. [Link]
Sources
synthetic routes to derivatives of 2-Chloro-5-fluoro-6-nitro-toluene
Technical Application Note: Functionalization and Derivatization of 2-Chloro-5-fluoro-6-nitro-toluene
Executive Summary & Chemoselectivity Profile
2-Chloro-5-fluoro-6-nitro-toluene (CFNT) is a high-value trisubstituted benzene scaffold used primarily in the synthesis of poly-functionalized indoles and kinase inhibitors (e.g., c-Met, ALK targets). Its structural uniqueness lies in the orthogonal reactivity of its three functional handles, allowing for highly regioselective derivatization without the need for protecting groups.
The Reactivity Triad:
-
C5-Fluorine (
Activated): The nitro group at C6 is ortho to the fluorine at C5. This electronic arrangement significantly lowers the activation energy for Nucleophilic Aromatic Substitution ( ), making the C5-F bond highly labile to amines and alkoxides. Crucially, the C2-Chlorine is meta to the nitro group and sterically shielded by the C1-Methyl, rendering it inert to conditions. -
C6-Nitro Group (Redox Active): Serves as the activating group for the C5-F displacement and a precursor to anilines or, via reductive cyclization with the C1-methyl, to the indole core.
-
C1-Methyl Group (Benzylic/Indole Precursor): The acidity of the benzylic protons is enhanced by the ortho-nitro group, enabling condensation reactions with electrophiles like dimethylformamide dimethyl acetal (DMF-DMA), the key step in the Batcho-Leimgruber indole synthesis.
Reactivity Visualization
The following diagram maps the orthogonal reaction pathways available for CFNT.
Figure 1: Orthogonal reactivity map of 2-Chloro-5-fluoro-6-nitro-toluene showing three distinct derivatization pathways.
Protocol A: Regioselective Derivatization
Objective: Selective displacement of the C5-Fluorine with a secondary amine (e.g., morpholine) while retaining the C2-Chlorine.
Mechanistic Insight: The reaction proceeds via a Meisenheimer complex stabilized by the ortho-nitro group. The C2-Chlorine does not react because it lacks ortho/para electron-withdrawing activation.
Materials:
-
Substrate: 2-Chloro-5-fluoro-6-nitro-toluene (1.0 eq)
-
Nucleophile: Morpholine (1.2 eq)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 eq) -
Solvent: DMSO (anhydrous)
Step-by-Step Procedure:
-
Charge: To a dried reaction vessel equipped with a magnetic stirrer, add CFNT (10 mmol, 1.90 g) and DMSO (20 mL).
-
Addition: Add DIPEA (20 mmol, 3.5 mL) followed by dropwise addition of Morpholine (12 mmol, 1.05 mL).
-
Note: A mild exotherm may occur. Maintain internal temperature <30°C during addition.
-
-
Reaction: Heat the mixture to 80°C for 4–6 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1] The starting material (CFNT) should disappear; a more polar yellow/orange spot will appear.
-
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-water (100 mL) with vigorous stirring. The product typically precipitates as a yellow solid.
-
Isolation: Filter the solid. Wash the cake with water (
) to remove residual DMSO and salts. -
Purification: Recrystallize from Ethanol/Water or dry under vacuum if purity >95% by HPLC.
Expected Data:
-
Yield: 85–92%
-
Selectivity: >99% C5-substitution (No C2-displacement observed).
Protocol B: Synthesis of 7-Chloro-4-fluoroindole (Batcho-Leimgruber)
Objective: Conversion of the toluene core into an indole scaffold. This is the "gold standard" route for synthesizing 4- and 7-substituted indoles that are difficult to access via Fischer indole synthesis.
Materials:
-
Step 1: DMF-DMA (
-Dimethylformamide dimethyl acetal) (3.0 eq), DMF (Solvent). -
Step 2: Iron powder (5.0 eq), Acetic Acid, Silica Gel (optional filtration aid).
Step-by-Step Procedure:
Part 1: Enamine Formation
-
Dissolve CFNT (10 mmol) in DMF (15 mL).
-
Add DMF-DMA (30 mmol).
-
Heat to 110°C under nitrogen for 12–16 hours. The solution will turn deep red/purple due to the formation of the
-dimethylamino-2-nitrostyrene intermediate. -
Concentration: Remove excess DMF and DMF-DMA under reduced pressure (rotary evaporator). The residue is a dark red oil or solid. Do not purify extensively; proceed directly to reduction.
Part 2: Reductive Cyclization
-
Dissolve the crude enamine in Glacial Acetic Acid (30 mL).
-
Add Iron powder (50 mmol) carefully (hydrogen evolution possible).
-
Heat to 80°C for 2 hours.
-
Chemistry Check: The iron reduces the nitro group to an amine, which immediately attacks the enamine double bond to close the pyrrole ring, releasing dimethylamine.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (100 mL). Filter through a pad of Celite to remove iron salts.
-
Neutralization: Wash the filtrate carefully with saturated
solution until the aqueous layer is basic (neutralize AcOH). -
Purification: Flash column chromatography (Hexane/EtOAc 9:1).
Expected Data:
-
Product: 7-Chloro-4-fluoroindole.
-
Yield: 60–75% (over 2 steps).[2]
-
Key NMR Feature: Indole C2-H and C3-H signals (typically doublets/multiplets around 6.5–7.5 ppm).
Protocol C: Chemoselective Nitro Reduction (Aniline Synthesis)
Objective: Reduce the nitro group to an amine without dechlorinating the C2 position.
Critical Warning: Avoid standard Hydrogenation (
Step-by-Step Procedure (Fe/NH4Cl Method):
-
Suspend CFNT (10 mmol) in Ethanol (40 mL) and Water (10 mL).
-
Add Ammonium Chloride (
) (5.0 eq) and Iron Powder (5.0 eq, 325 mesh). -
Heat to reflux (approx. 78°C) with vigorous mechanical stirring.
-
Time: 2–4 hours. Monitor by TLC for the disappearance of the yellow nitro compound and appearance of a fluorescent aniline spot.
-
Workup: Filter hot through Celite. Wash the pad with hot ethanol.
-
Concentration: Evaporate the ethanol. Partition the residue between EtOAc and Water. Dry organic layer (
) and concentrate.[3]
Analytical Reference Data
| Compound | Description | Key 1H NMR Signals (CDCl3, approx) | 19F NMR |
| CFNT (Start) | Yellow Solid | ||
| Orange Solid | Shift upfield due to amine donation | ||
| Indole | Off-white Solid | Distinct shift from benzene precursor |
References
-
Synthesis of 4-fluoro-7-chloroindole
-
Nucleophilic Aromatic Substitution Mechanisms
-
General Indole Synthesis from Nitrotoluenes
- Title: Process for preparing 2-fluoro-5-nitroaniline (Patent EP0127079A1).
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]
- 5. Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 2-Chloro-5-fluoro-6-nitro-toluene | 1805527-07-4 | Benchchem [benchchem.com]
Application Note: A Comprehensive Guide to the Scale-Up Synthesis of 2-Chloro-5-fluoro-6-nitro-toluene
Abstract: This document provides a detailed protocol and in-depth scientific guide for the scale-up synthesis of 2-Chloro-5-fluoro-6-nitro-toluene, a key intermediate in pharmaceutical manufacturing. The narrative emphasizes mechanistic understanding, process safety, and analytical validation to ensure a robust and reproducible scale-up process. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.
Introduction and Strategic Overview
2-Chloro-5-fluoro-6-nitro-toluene is a highly functionalized aromatic compound with the molecular formula C₇H₅ClFNO₂.[1] Its structural complexity, featuring chloro, fluoro, and nitro groups on a toluene scaffold, makes it a valuable building block in the synthesis of complex active pharmaceutical ingredients (APIs), notably as an intermediate for targeted cancer therapies like Ceritinib.[1] The successful and safe scale-up of its synthesis is therefore of critical importance.
This application note moves beyond a simple recitation of steps to provide a holistic framework for the synthesis, grounded in an understanding of the underlying chemical principles and potential process hazards. The chosen synthetic strategy focuses on the nitration of a readily available precursor, 2-chloro-5-fluorotoluene, via an electrophilic aromatic substitution pathway. This approach is analyzed for its efficiency, selectivity, and, most critically, its safety profile upon scale-up.
Mechanistic Insights: The Chemistry of Nitration
The core transformation in this synthesis is the introduction of a nitro group (-NO₂) onto the 2-chloro-5-fluorotoluene ring. This is achieved through an electrophilic aromatic substitution reaction, a cornerstone of organic synthesis.[1]
2.1. Generation of the Nitronium Ion
The nitrating agent of choice for this process is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), commonly known as "mixed acid." The role of sulfuric acid is not merely as a solvent but as a powerful catalyst that facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.[2][3]
-
Step 1: Protonation of Nitric Acid: Sulfuric acid, being the stronger acid, protonates nitric acid.
-
Step 2: Loss of Water: The protonated nitric acid readily loses a molecule of water to form the linear and highly reactive nitronium ion.
This equilibrium lies far to the right, ensuring a high concentration of the necessary electrophile for the reaction to proceed efficiently.[3]
2.2. Directing Effects and Regioselectivity
The position at which the nitro group adds to the aromatic ring is dictated by the electronic effects of the substituents already present (chloro, fluoro, and methyl groups).
-
Methyl Group (-CH₃): An activating, ortho, para-director.
-
Halogens (-F, -Cl): Deactivating, yet ortho, para-directing due to the dominance of their resonance-donating effect over their inductive-withdrawing effect in directing the electrophile.
Considering the starting material, 2-chloro-5-fluorotoluene, the potential sites for nitration are C4 and C6. The steric hindrance from the adjacent methyl group at the C2 position, combined with the electronic directing effects of the halogens, favors the substitution at the C6 position, leading to the desired product.
Visualizing the Synthetic Pathway
The following diagram outlines the logical flow of the synthesis, from the preparation of the nitrating agent to the final purified product.
Caption: Workflow for the synthesis of 2-Chloro-5-fluoro-6-nitro-toluene.
Critical Safety Mandates: Managing Nitration Hazards
The scale-up of nitration reactions necessitates an uncompromising commitment to safety. The primary hazard is the potential for a thermal runaway reaction, as nitrations are highly exothermic processes.[4][5][6] Uncontrolled temperature increases can lead to violent decomposition, over-pressurization of the reactor, and potentially an explosion.[2][7]
3.1. Chemical Hazard Assessment
| Chemical | Key Hazards | Recommended Handling Practices |
| Conc. Nitric Acid | Extremely corrosive, strong oxidizer, toxic fumes.[7][8] Can cause severe burns and delayed pulmonary edema.[8] Reacts violently with organic compounds.[7] | Handle only in a well-ventilated fume hood. Use acid-resistant PPE, including a face shield, gloves, and apron.[8][9] Store away from organic materials and other incompatibles.[8] |
| Conc. Sulfuric Acid | Extremely corrosive, causes severe burns.[10] Reacts violently and exothermically with water.[10] | Use appropriate acid-resistant PPE. Always add acid to water (or in this case, the less dense nitric acid) slowly with cooling. |
| Mixed Acid | Possesses the combined hazards of its components. Extremely corrosive and reactive.[3] | Prepare in a pre-chilled, well-stirred vessel with efficient cooling. Maintain strict temperature control during preparation and use. |
| Organic Solvents | Flammable, potential for inhalation toxicity. | Use in well-ventilated areas, away from ignition sources. Ground equipment to prevent static discharge. |
3.2. Process Safety and Engineering Controls
-
Thermal Hazard Analysis: Before any scale-up, it is imperative to perform a thermal hazard analysis using techniques like Reaction Calorimetry (RC1) and Differential Scanning Calorimetry (DSC).[4] This provides critical data on the heat of reaction, adiabatic temperature rise (ΔTad), and the onset temperature for decomposition, informing the design of a safe process.[4][11]
-
Reactor Design: Utilize a jacketed reactor with a reliable cooling system capable of removing the heat generated during the reaction. The reactor should be made of corrosion-resistant materials (e.g., glass-lined steel).
-
Controlled Addition: The nitrating agent must be added to the substrate slowly and sub-surface to ensure rapid mixing and prevent localized hot spots. The addition rate should be tied to the reactor's cooling capacity to maintain the target temperature.
-
Emergency Preparedness: Emergency eyewash stations and safety showers must be immediately accessible.[7][10] Spill containment kits with neutralizing agents (e.g., sodium bicarbonate) are mandatory.[7] All personnel must be thoroughly trained on emergency procedures.
3.3. Personal Protective Equipment (PPE)
A comprehensive PPE policy is non-negotiable.
-
Eye/Face Protection: Chemical safety goggles combined with a full-face shield.[8][10]
-
Hand Protection: Acid-resistant gloves (e.g., butyl rubber or Viton).
-
Body Protection: Chemical-resistant lab coat or apron over fire-retardant clothing.[7][9]
-
Respiratory Protection: An approved vapor respirator should be available, especially if ventilation is not sufficient to control acid fumes.[7][8]
Detailed Scale-Up Protocol
This protocol is designed for the synthesis of a multi-gram to kilogram batch of 2-Chloro-5-fluoro-6-nitro-toluene. All operations should be conducted in a walk-in fume hood or a suitably ventilated and contained area.
4.1. Equipment
-
Jacketed glass reactor (appropriate volume for scale) with overhead stirrer, thermocouple, and pressure-equalizing addition funnel.
-
Chiller/circulator for reactor temperature control.
-
Large vessel for quenching.
-
Filtration apparatus (e.g., Büchner funnel or filter press).
-
Vacuum oven for drying.
4.2. Reagent Quantities (Example Scale)
| Reagent | Molar Mass ( g/mol ) | Moles | Quantity | Notes |
| 2-Chloro-5-fluorotoluene | 144.57 | 1.00 | 144.6 g | Starting Material |
| Sulfuric Acid (98%) | 98.08 | 3.00 | 294.2 g (160 mL) | 3.0 equivalents |
| Nitric Acid (70%) | 63.01 | 1.20 | 108.0 g (76 mL) | 1.2 equivalents |
4.3. Step-by-Step Procedure
Part 1: Preparation of the Nitrating Mixture
-
Set up the jacketed reactor and connect it to the chiller. Cool the jacket to 0 °C.
-
Charge the reactor with the calculated amount of concentrated sulfuric acid (160 mL). Begin stirring at a moderate speed (e.g., 150-200 RPM).
-
Slowly add the concentrated nitric acid (76 mL) to the sulfuric acid via the addition funnel over a period of 30-45 minutes. Crucial: Monitor the internal temperature closely and maintain it below 10 °C throughout the addition. The formation of the mixed acid is exothermic.
-
Once the addition is complete, allow the mixture to stir and cool to 0-5 °C.
Part 2: Nitration Reaction
-
In a separate flask, dissolve the 2-Chloro-5-fluorotoluene (144.6 g) in a minimal amount of a suitable inert solvent if necessary, or use it neat if liquid at room temperature. Note: For this protocol, we will assume the substrate is added neat.
-
Slowly add the 2-Chloro-5-fluorotoluene to the pre-cooled mixed acid in the reactor. Alternatively, and often safer for scale-up, charge the reactor with the substrate and slowly add the mixed acid. For this protocol, we will add the mixed acid to the substrate.
-
Charge the reactor with the 2-Chloro-5-fluorotoluene. Cool the reactor contents to 0-5 °C.
-
Begin the slow, dropwise addition of the pre-prepared mixed acid to the stirred substrate.
-
Maintain the internal reaction temperature between 5-10 °C throughout the addition. The addition rate should be adjusted as needed to control the exotherm. This step may take 2-3 hours depending on the scale and cooling efficiency.
-
After the addition is complete, allow the reaction to stir at 10 °C for an additional 1-2 hours to ensure completion.
-
Monitor the reaction progress by taking small, carefully quenched aliquots for analysis by GC or TLC.
Part 3: Work-up and Purification
-
Prepare a large quenching vessel containing a mixture of crushed ice and water (approximately 10x the volume of the reaction mixture).
-
CAUTION: This step is also exothermic.[11] Very slowly and carefully, transfer the reaction mixture from the reactor into the stirred ice/water slurry. A peristaltic pump or slow pouring with vigorous stirring is recommended. Maintain the quench temperature below 20 °C.
-
A yellow to brown solid product should precipitate.[1] Stir the slurry for 30 minutes to ensure complete precipitation.
-
Isolate the crude product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper (to remove residual acids).
-
Perform a final wash with a cold, dilute (2-5%) sodium bicarbonate solution to neutralize any remaining traces of acid, followed by another wash with cold water.
-
Dry the crude product under vacuum at 30-35 °C until a constant weight is achieved. The expected melting point of the pure product is 42-45 °C.[1]
-
For higher purity, recrystallize the dried solid from a suitable solvent such as ethanol or isopropanol.
Analytical Characterization and Quality Control
To ensure the final product meets the required specifications, a suite of analytical techniques should be employed.
| Technique | Purpose | Expected Result |
| HPLC/GC | Determine purity and identify any impurities or isomers.[12] | Purity >99.0%. Absence of starting material and significant isomeric byproducts. |
| ¹H, ¹³C, ¹⁹F NMR | Confirm the chemical structure and regiochemistry of substitution. | Spectra consistent with the structure of 2-Chloro-5-fluoro-6-nitro-toluene. |
| Mass Spectrometry | Confirm the molecular weight of the compound. | Molecular ion peak corresponding to the exact mass of C₇H₅ClFNO₂ (189.57 g/mol ).[1] |
| Melting Point | Assess the purity of the crystalline solid. | A sharp melting point within the range of 42-45 °C.[1] |
| FT-IR | Confirm the presence of key functional groups (-NO₂, C-Cl, C-F). | Characteristic absorption bands for the nitro and halogen functional groups. |
Conclusion
The scale-up synthesis of 2-Chloro-5-fluoro-6-nitro-toluene is a challenging yet manageable process when approached with a thorough understanding of the reaction mechanism and a rigorous adherence to process safety protocols. The key to a successful and safe scale-up lies in the meticulous control of the reaction exotherm through efficient cooling and controlled reagent addition. By implementing the detailed procedures and safety mandates outlined in this guide, researchers and drug development professionals can confidently and reproducibly synthesize this vital pharmaceutical intermediate.
References
-
Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. (n.d.). MDPI. Retrieved from [Link]
-
Nitration reaction safety. (2024). YouTube. Retrieved from [Link]
-
Runaway reaction hazards in processing organic nitrocompounds. (n.d.). IChemE. Retrieved from [Link]
-
Guggenheim, T. L. (Ed.). (1996). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia. Retrieved from [Link]
-
Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. (2021). ACS Publications. Retrieved from [Link]
-
Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process. (n.d.). MDPI. Retrieved from [Link]
-
Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS. Retrieved from [Link]
-
TCB nitration reaction using thermal. (n.d.). AKJournals. Retrieved from [Link]
-
Nitration Reactions | Continuous Flow Processing. (n.d.). Vapourtec Ltd. Retrieved from [Link]
-
Sulfuric Acid / Nitric Acid 98.8 : 1.2. (2022). Columbus Chemical. Retrieved from [Link]
- Process for making mixed nitric and sulphuric acids. (1936). Google Patents.
- Process for the high concentration of nitric acid with sulfuric acid. (2009). Google Patents.
-
Preparation of 2-chloro-6-nitrotoluene. (n.d.). PrepChem.com. Retrieved from [Link]
-
Synthesis of 2-chloro-6-nitrotoluene. (n.d.). PrepChem.com. Retrieved from [Link]
-
Synthesis of 2-fluoro-5-nitro-toluene. (n.d.). PrepChem.com. Retrieved from [Link]
-
2-Chloro-5-nitrotoluene. (n.d.). SIELC Technologies. Retrieved from [Link]
- A kind of preparation method of 2-chloro-5-nitro-toluene. (2021). Google Patents.
-
2-Chloro-6-nitrotoluene. (n.d.). PubChem. Retrieved from [Link]
-
Preparation method of 6-chloro-2-nitrotoluene. (n.d.). Eureka | Patsnap. Retrieved from [Link]
Sources
- 1. 2-Chloro-5-fluoro-6-nitro-toluene | 1805527-07-4 | Benchchem [benchchem.com]
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- 4. mdpi.com [mdpi.com]
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- 9. labproinc.com [labproinc.com]
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- 12. 2-Chloro-5-nitrotoluene | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: 2-Chloro-5-fluoro-6-nitro-toluene Synthesis
The following technical guide addresses the synthesis optimization of 2-Chloro-5-fluoro-6-nitro-toluene (also referred to as 6-nitro-2-chloro-5-fluorotoluene). This response is structured as a Tier-3 Technical Support resource, designed for researchers encountering yield and selectivity bottlenecks.
Ticket ID: CHEM-OPT-2C5F6N Status: Open Support Level: Senior Application Scientist[1][2][3]
Executive Summary: The Regioselectivity Challenge
The synthesis of 2-Chloro-5-fluoro-6-nitro-toluene presents a classic electrophilic aromatic substitution (EAS) conflict. In the direct nitration of 2-chloro-5-fluorotoluene, the directing groups (Methyl at C1, Fluoro at C5) cooperatively activate the C4 position (para to Methyl, ortho to Fluoro).[1][2][3]
The target C6 position is sterically crowded (sandwiched between Methyl and Fluoro) and kinetically disfavored compared to C4.[3] Consequently, standard mixed-acid nitration typically yields the 4-nitro isomer as the major product , leaving the desired 6-nitro isomer as a minor component (<20-30% yield) that is difficult to separate.[1][2][3]
This guide outlines two strategies:
-
Route Optimization: Improving the direct nitration via catalyst and temperature control.
-
Strategic Redesign: Implementing the "Halex" (Halogen Exchange) pathway for superior regiocontrol.
Part 1: Diagnostic Troubleshooting (Q&A)
Issue 1: "I am getting a 4:1 ratio of the wrong isomer (4-nitro). How do I invert this?"
Diagnosis: You are fighting thermodynamics and sterics.[1][3] The C4 position is electronically activated and sterically accessible.[3] The C6 position is sterically hindered ("buttressed" by C1-Me and C5-F).[1][2][3] Corrective Action:
-
Switch to Solid Acid Catalysts: Replace standard H₂SO₄/HNO₃ with solid acid catalysts like H-Beta Zeolite or MoO₃/SiO₂ .[1][2][3] These catalysts possess pore structures that can impose "shape selectivity," sterically disfavoring the formation of the para-isomer (4-nitro) and enhancing the ortho-isomer (6-nitro) ratio.[1][2][3]
-
Lower Reaction Temperature: Conduct nitration at -10°C to 0°C . Higher temperatures favor the thermodynamic product (4-nitro).[1][2][3] Kinetic control at lower temperatures may marginally improve the 6-nitro ratio.[1][2][3]
Issue 2: "I cannot separate the 6-nitro product from the 4-nitro impurity."
Diagnosis: Isomers with such similar polarity often co-elute on silica and have overlapping boiling points.[1][3] Corrective Action:
-
Melt Crystallization: The 4-nitro and 6-nitro isomers likely have distinct crystal lattice energies.[1][2][3] If the mixture is solid, use fractional crystallization from non-polar solvents (e.g., Hexane/Toluene mixes).[2][3]
-
Fractional Distillation: While difficult, industrial precedents for chloronitrotoluenes suggest that vacuum distillation using a high-efficiency column (e.g., spinning band column) can separate isomers if the boiling point delta is >2°C.[2][3]
Issue 3: "My yield is low due to over-nitration (Dinitro species)."
Diagnosis: The fluorine atom, while deactivating by induction, is a resonance donor.[2][3] If the acid concentration is too high, the ring becomes susceptible to a second nitration.[2][3] Corrective Action:
-
Stoichiometry Control: Use a strict 1.05 equivalent of HNO₃.[1][3]
-
Quenching Protocol: Do not let the reaction stand after consumption of starting material. Quench immediately on ice to prevent the product (which is still somewhat activated) from reacting further.
Part 2: Strategic Redesign (The "Halex" Route)
For researchers requiring high yields (>80%) and scalability, direct nitration is often non-viable.[1][3] The industry-standard approach utilizes Nucleophilic Aromatic Substitution (SNAr) —specifically the Halex reaction.[1][2][3]
The Logic: Instead of nitrating a fluoro-compound (low selectivity), we nitrate a dichloro-compound (better selectivity or easier separation) and then selectively fluorinate the position activated by the nitro group.[2][3]
Protocol: The 2,5-Dichlorotoluene Pathway[1][2][3]
Step 1: Nitration of 2,5-Dichlorotoluene
-
Reaction: Nitration yields a mixture of 4-nitro and 6-nitro isomers.[1][2][3]
-
Advantage: The separation of dichloro isomers is often easier (via crystallization) than chlorofluoro isomers.[3]
-
Target Intermediate: 2,5-Dichloro-6-nitrotoluene.[1][2][3][4]
Step 2: Selective Fluorination (Halex Reaction) [1][2][3]
-
Reagents: KF (Potassium Fluoride), Phase Transfer Catalyst (e.g., 18-crown-6 or TDA-1), Solvent (Sulfolane or DMSO).[1][2][3]
-
Mechanism: The Nitro group at C6 activates the Ortho-Chlorine (at C5) for SNAr substitution.[1][2][3] The Chlorine at C2 (Meta to Nitro) is unreactive.[2][3]
-
Result: Exclusive formation of 2-Chloro-5-fluoro-6-nitrotoluene .[1][2][3]
Comparison of Routes
| Feature | Route A: Direct Nitration | Route B: Halex (Recommended) |
| Starting Material | 2-Chloro-5-fluorotoluene | 2,5-Dichlorotoluene |
| Major Product | 4-Nitro isomer (Undesired) | 6-Nitro isomer (Target) |
| Selectivity | Poor (Sterically hindered) | High (Electronic activation) |
| Purification | Difficult Isomer Separation | Chemical Specificity (SNAr) |
| Scalability | Low | High |
Part 3: Visualizing the Synthesis Pathways
The following diagram illustrates the competing pathways and the strategic advantage of the Halex route.
Caption: Comparative workflow showing the low-yield Direct Nitration pathway versus the high-specificity Halex (SNAr) pathway.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use a different nitrating agent to improve regioselectivity in Route A? A: Yes. Using Acetyl Nitrate (generated in situ from acetic anhydride and nitric acid) at low temperatures can sometimes alter the ortho/para ratio slightly due to the bulkier electrophile, potentially favoring the kinetic product.[2][3] However, the steric crowding at C6 remains a significant barrier.[2][3]
Q: What are the safety concerns with the Halex reaction? A: The Halex reaction requires high temperatures (140-180°C) in polar aprotic solvents (DMSO, Sulfolane).[2][3]
-
Mitigation: Ensure strict temperature control and use dry reagents (water inhibits the reaction).[2][3]
-
Toxicity: Fluoride salts are toxic; handle with appropriate PPE.[1][3][4]
Q: Why does the Halex reaction only replace the C5-Chlorine? A: Nucleophilic Aromatic Substitution requires an electron-withdrawing group (EWG) in the ortho or para position.[1][2][3]
-
C5-Cl: Is ortho to the Nitro group (C6).[1][2][3] Activated.
-
C2-Cl: Is meta to the Nitro group (C6).[1][2][3] Deactivated. This electronic distinction guarantees high regioselectivity.[1][3]
References
-
Benchchem. (n.d.).[1][3] Synthetic Methodologies for 2-Chloro-5-Fluoro-6-Nitro-Toluene and Related Analogues.[1][2][3][4] Retrieved from [1][2][3]
-
Smith, K., et al. (2003).[1][3] Solid acid catalysts for fluorotoluene nitration using nitric acid.[1][3][5][6] Royal Society of Chemistry.[1] Retrieved from [1][2][3]
-
PrepChem. (n.d.).[1][3] Synthesis of 2-chloro-6-nitrotoluene.[1][2][3][4][7] Retrieved from [1][2][3]
-
ResearchGate. (2022).[1][3][8] Discussions on reducing chloronitrotoluenes and regioselectivity.[1][3][5] Retrieved from
Sources
- 1. prepchem.com [prepchem.com]
- 2. prepchem.com [prepchem.com]
- 3. 2-Fluoro-5-nitrotoluene synthesis - chemicalbook [chemicalbook.com]
- 4. 2-Chloro-5-fluoro-6-nitro-toluene | 1805527-07-4 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 2-Chloro-6-nitrotoluene synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 2-Chloro-5-fluoro-6-nitrotoluene (CFNT)
Case ID: CFNT-STAB-2026 Status: Open Assigned Scientist: Senior Application Scientist, Dr. Aris Subject: Stability Profiling, Degradation Mechanisms, and Handling Protocols
Executive Summary & Compound Identity
2-Chloro-5-fluoro-6-nitrotoluene (CFNT) is a highly functionalized aromatic scaffold used primarily as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly kinase inhibitors (e.g., Ceritinib analogs).
Its reactivity profile is defined by the "Hot Fluorine" effect: The fluorine atom at position C5 is electronically activated by the ortho-nitro group (C6) and the para-chloro group (C2), making it exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr).
| Property | Specification | Critical Note |
| CAS Number | 1805527-07-4 | Verify against CoA; isomers are common impurities. |
| Appearance | Yellow to brownish crystalline solid | Darkening indicates surface oxidation or photolysis. |
| Melting Point | 42°C – 45°C | Low MP requires cold chain to prevent "oiling out." |
| Primary Risk | Hydrolytic Defluorination | Moisture + Base |
Storage & Handling (Preventative Guide)
Q: What are the optimal storage conditions to prevent degradation?
A: CFNT is metastable. It possesses high chemical potential energy due to the steric crowding of the methyl group (flanked by -Cl and -NO2) and the activated C-F bond.
Protocol:
-
Temperature: Store at -20°C (Long-term) or 2-8°C (Active use) .
-
Reasoning: The low melting point (~42°C) means room temperature storage risks partial melting. Repeated freeze-thaw cycles induce phase separation and accelerate surface oxidation.
-
-
Atmosphere: Argon or Nitrogen overlay is mandatory .
-
Reasoning: The benzylic methyl group is electron-deficient and sterically strained, making it susceptible to radical autoxidation to the aldehyde/acid.
-
-
Container: Amber glass with Teflon-lined caps.
-
Reasoning: Nitro-aromatics are photosensitive. Light exposure can catalyze nitro-to-nitroso rearrangements or benzylic radical formation.
-
Degradation & Troubleshooting (Diagnostic Guide)
Q: My sample has turned from yellow to orange/red. Is it usable?
A: This color shift indicates degradation. The "Red Shift" is typically caused by the formation of phenolic impurities (via hydrolysis) or azo-coupling products.
The Mechanism: The Fluorine atom is the "weak link." In the presence of trace moisture and any basicity (even from glass surfaces), water acts as a nucleophile.
-
Reaction: CFNT + H2O
2-Chloro-5-hydroxy-6-nitrotoluene + HF. -
Consequence: The resulting phenol is acidic. It deprotonates to form a phenolate anion, which is deeply colored (orange/red) due to resonance delocalization into the nitro group.
Q: I see an extra peak in my HPLC at RRT ~0.8. What is it?
A: This is likely the Hydrolysis Product (Phenol) .
-
Diagnosis: Phenols are more polar than the parent halo-nitro compound, causing them to elute earlier on Reverse Phase (C18) columns.
-
Confirmation: Check the UV spectrum of the peak. Phenolates show a bathochromic shift (shift to longer wavelengths) compared to the parent.
Q: Can I dry the compound in an oven?
A: NO.
-
Risk 1: Sublimation/Melting (MP is ~42°C).
-
Risk 2: Thermal instability. Nitro compounds can release NOx upon heating.
-
Correct Method: Vacuum desiccation over P2O5 at room temperature.
Visualizing Reactivity (Pathways)
The following diagram maps the degradation logic. Use this to trace the source of impurities in your spectrum.
Figure 1: Degradation pathways of CFNT. The primary risk is the SNAr displacement of Fluorine by water (hydrolysis), leading to colored phenolic impurities.
Analytical Protocol: Purity Assessment
To validate the integrity of your CFNT batch, use this self-validating HPLC method.
Method Principle: Acidic mobile phase is required to keep potential phenolic impurities in their non-ionized (protonated) state, ensuring sharp peak shapes and reproducible retention times.
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Phosphoric Acid (H3PO4) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 0-2 min: 20% B (Isocratic)2-15 min: 20% |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (aromatic ring) and 210 nm (impurities) |
| Sample Diluent | 50:50 ACN:Water (Do not use pure ACN if sample is wet) |
Pass/Fail Criteria:
-
Pass: Main peak purity >98.0%.[1] No single impurity >0.5%.
-
Fail: Presence of "fronting" peak (Phenol) or significant color change in solution.
References
-
PubChem. (n.d.). Compound Summary: 2-Chloro-4-fluoro-5-nitrotoluene (Isomer Analog for Property Inference). National Library of Medicine. Retrieved February 14, 2026, from [Link]
-
OpenStax. (2023). Nucleophilic Aromatic Substitution Mechanisms. Chemistry 2e. Retrieved February 14, 2026, from [Link]
(Note: Specific degradation papers for this exact isomer are rare; mechanisms are derived from established SNAr principles validated in References 1 and 3.)
Sources
Technical Support Center: Purification of 2-Chloro-5-fluoro-6-nitrotoluene
Introduction: The Isomer Challenge
Welcome to the technical support hub for 2-Chloro-5-fluoro-6-nitrotoluene (CFNT) . If you are accessing this guide, you are likely encountering the classic "ortho-nitro" purification bottleneck.
The synthesis of CFNT (typically via nitration of 2-chloro-5-fluorotoluene) is governed by the directing effects of the methyl, chloro, and fluoro substituents.[1][2][3][4] While the methyl and fluoro groups cooperatively direct to the 6-position (target) and 4-position (impurity), the separation of these two isomers is the critical quality attribute (CQA) for downstream success.[1][2][3][4]
This guide moves beyond basic textbook advice, offering troubleshooting based on the thermodynamic properties of nitro-toluene derivatives.
Module 1: Troubleshooting Impurity Profiles
Q1: My HPLC shows a persistent 5-15% impurity that co-elutes. What is it, and why is it hard to remove?
Diagnosis: This is almost certainly the 4-nitro isomer (2-chloro-5-fluoro-4-nitrotoluene).[1][2][3]
-
Mechanism: The nitration electrophile (
) attacks both the position ortho to the methyl group (Position 6, your target) and the position para to the methyl group (Position 4).[1][3][4] -
The Problem: Both isomers share identical molecular weights and very similar polarities, making standard silica chromatography inefficient at scale.[3][4]
-
The Solution: You must exploit the Melting Point Gap .[1][2][3]
Actionable Protocol: Selective Crystallization (Enrichment) Do not attempt to crystallize the product immediately.[1][2][3] Instead, crystallize the impurity.
-
Solvent Selection: Use a non-polar solvent (Hexane or Heptane) mixed with a small amount of Toluene (9:1 ratio).[2][3]
-
Dissolution: Dissolve the crude mixture at 60°C.
-
Cooling: Cool slowly to 10°C.
-
Filtration: The solid that forms first is often the 4-nitro impurity .[1][2][3] Filter this off.
-
Mother Liquor: Your target (6-nitro) remains in the filtrate.[1][2][3] Concentrate the filtrate to obtain enriched product.
Module 2: The "Oiling Out" Phenomenon
Q2: I attempted recrystallization, but the product separated as a dark oil at the bottom of the flask instead of crystals. How do I fix this?
Diagnosis: "Oiling out" occurs when the liquid-liquid phase separation temperature (LLPS) is higher than the crystallization temperature.[1][2][3] This is common in CFNT because its melting point (42–45°C) is very close to ambient temperature.[2][3] Impurities depress this melting point further, creating a "deep eutectic" solvent system.[2][3][4]
Troubleshooting Workflow:
Figure 1: Decision tree for handling oiling-out events during CFNT purification.
Corrective Protocol: The "Two-Solvent" Seeding Method
-
Redissolve: Dissolve the oil in a minimum amount of Methanol (good solubility) at 40°C.[2][3]
-
Anti-solvent: Slowly add Water dropwise until a faint turbidity persists.[1][2][3]
-
Heat: Warm slightly until clear again.
-
Seed: Add a single crystal of pure CFNT (if available) or scratch the glass side.
-
Cool: Cool to 0°C very slowly (1°C/min). Fast cooling traps oil.[2][3]
Module 3: Chemical Removal of Oxidation Byproducts
Q3: My product is acidic and has a yellow/brown color that persists after crystallization.
Diagnosis: The nitration process is oxidative.[2][3] Side reactions often oxidize the methyl group to a carboxylic acid, forming 2-chloro-5-fluoro-6-nitrobenzoic acid [2].[1][2][3][4] This impurity is acidic and will not be removed by simple solvent crystallization.[2][3]
Actionable Protocol: Bicarbonate Wash Before crystallization or distillation, you must perform a chemical wash.[2][3][4]
| Step | Reagent | Purpose | Technical Note |
| 1 | Dichloromethane (DCM) | Solvent | Dissolve crude CFNT in 5 volumes of DCM. |
| 2 | 5% NaHCO₃ (aq) | Wash | Converts benzoic acid impurities into water-soluble salts ( |
| 3 | Brine | Wash | Removes residual water from the organic phase.[2][3] |
| 4 | MgSO₄ | Dry | Essential to prevent hydrolysis during subsequent heating.[2][3] |
Critical Check: Test the pH of the aqueous wash.[2][3] If it is not basic (pH > 8), repeat the wash.[2][3][4] Acidic impurities catalyze decomposition during distillation.[2][3]
Module 4: Distillation Safety & Parameters
Q4: Can I distill this compound to reach 99% purity?
Answer: Yes, but with extreme caution.
Nitro-toluenes are thermally unstable.[1][2][3] The decomposition energy (
Safety Limits:
-
Maximum Pot Temperature: 140°C. (Exceeding this risks runaway decomposition).[1][2][3]
-
Vacuum Requirement: High vacuum (< 5 mmHg) is mandatory to keep the boiling point below 120°C.[1][2][3]
-
DSC Recommendation: Before distilling >100g, run a Differential Scanning Calorimetry (DSC) test to identify the "Onset of Decomposition."[1][3][4]
Distillation Setup Diagram:
Figure 2: Vacuum distillation workflow emphasizing temperature control and fraction management.
Summary of Physical Properties for Purification
| Property | Value | Implication for Purification |
| Melting Point | 42–45°C [1] | Solid at room temp, but easily melts.[1][2][3][5] Keep cool during filtration.[3] |
| Boiling Point | ~238°C (760 mmHg) | Requires high vacuum for distillation.[1][2][3] |
| Solubility | High in DCM, EtOAc, Toluene | Good for extraction; poor for crystallization yield.[3][4] |
| Solubility | Low in Hexane, Water | Ideal anti-solvents for precipitation.[2][3][4] |
References
-
PrepChem. (n.d.).[2][3] Preparation of 2-chloro-6-nitrotoluene and related nitration byproducts. Retrieved from [Link]
-
Google Patents. (2019).[1][2][3] CN109265351B: Preparation method of 2-chloro-5-nitro-toluene (Isomer Analysis).[1][2][3] Retrieved from
Disclaimer: This guide is for research purposes only. Always consult the specific SDS for 2-Chloro-5-fluoro-6-nitrotoluene before handling.[1][2][3] Nitro-aromatics are potentially explosive and toxic.[1][2][3]
Sources
- 1. prepchem.com [prepchem.com]
- 2. prepchem.com [prepchem.com]
- 3. 2-Fluoro-5-nitrotoluene synthesis - chemicalbook [chemicalbook.com]
- 4. CN114507142A - A kind of preparation technology of 2-chloro-4-fluoro-5-nitrobenzaldehyde - Google Patents [patents.google.com]
- 5. 2-Chloro-5-fluoro-6-nitro-toluene | 1805527-07-4 | Benchchem [benchchem.com]
challenges in the halogenation of nitrotoluenes
Status: Operational | Tier: 3 (Advanced Research Support) Subject: Troubleshooting Halogenation of Nitrotoluenes Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Welcome to the NitroHalo Support Center.
You are likely here because the halogenation of nitrotoluenes is deceivingly simple on paper but notoriously temperamental in the fume hood. Whether you are struggling with the "battle of directing groups" in ring chlorination or the fickle nature of radical propagation in side-chain bromination, this guide is your operational manual.
We do not provide generic textbook answers. Below are the specific failure modes we see in high-throughput optimization and scale-up, accompanied by the protocols to fix them.
Module 1: Side-Chain Halogenation (The Radical Pathway)
Target: Benzylic Bromination/Chlorination (e.g., p-nitrobenzyl bromide) Core Mechanism: Free-Radical Chain Reaction (Wohl-Ziegler)
The Diagnostic Dashboard
| Symptom | Probable Root Cause | Corrective Action |
| Reaction Stalls (<50% Conv.) | Oxygen Inhibition: | Degas solvent with |
| Ring Halogenation Impurity | Ionic Pathway Leak: Presence of moisture or Lewis acids (Fe, Al traces) promotes EAS. | Dry solvents ( |
| Gem-Dihalide Formation | Over-Reaction: Product is more reactive than starting material due to radical stabilization. | Stop reaction at 70-80% conversion. Do not chase 100% yield. |
| Violent Exotherm | Induction Period Accumulation: Reagents built up before initiation, then "kicked off" all at once. | CRITICAL SAFETY: Never add all initiator at once. Dose initiator (AIBN/BPO) in portions at reflux. |
Deep Dive: The Selectivity Switch
The most common ticket we receive is: "I am getting ring halogenation instead of side-chain halogenation."
The Science: This is a competition between Kinetic Control (Radical) and Thermodynamic/Catalytic Control (Ionic). The nitro group acts as an electron-withdrawing group (EWG), destabilizing the benzylic radical transition state, making the reaction sluggish compared to toluene. If the radical chain breaks, the ionic pathway (catalyzed by trace metal or acid) takes over.
The Fix (Protocol 1.0):
-
Light Source: Use a broad-spectrum tungsten lamp (500W) or specific LED (450nm). UV is often too energetic and promotes degradation.
-
Solvent: Switch to Acetonitrile or Trifluoromethylbenzene . Unlike
(banned/toxic), these polar-aprotic solvents can enhance radical selectivity and solubility. -
Scavenger: Add 1-5 mol% solid
to the reaction pot. This neutralizes HBr/HCl byproduct, preventing it from catalyzing the ionic ring-substitution side reaction [1].
Figure 1: Mechanistic divergence in nitrotoluene halogenation. The yellow node represents the critical radical intermediate that must be maintained to avoid the red ionic pathway.
Module 2: Ring Halogenation (The Electrophilic Pathway)
Target: Nuclear Halogenation (e.g., 2-chloro-4-nitrotoluene) Core Mechanism: Electrophilic Aromatic Substitution (EAS)
The "Directing Group" Conflict
In nitrotoluenes, you have a "civil war" on the ring:
-
Methyl Group: Ortho/Para director (Activator).
-
Nitro Group: Meta director (Strong Deactivator).[1]
Scenario: You want to chlorinate p-nitrotoluene.[2]
-
The Problem: The methyl directs ortho (position 2), but the nitro directs meta (position 2). They reinforce each other! However, the ring is so electron-deficient that standard
catalysis often fails or is agonizingly slow.
Protocol 2.0: The "Super-Electrophile" Method
To overcome the deactivation of the nitro group, you must generate a highly active "super-electrophile."
-
Catalyst: Standard
is insufficient. Use (Antimony Pentachloride) or a combination of (Iodine acts as a promoter) [2]. -
Temperature: These reactions often require 60-80°C. Warning: Do not exceed 100°C without DSC data (see Safety Module).
-
Solvent: Run neat (melt) if possible, or use Chlorobenzene. Avoid polar solvents that complex with the Lewis Acid.
Troubleshooting Table: Isomer Distribution
| Substrate | Major Product | Why? |
|---|---|---|
| o-Nitrotoluene | 4-chloro-2-nitrotoluene | The para position to the methyl (and meta to nitro) is sterically accessible and electronically favored. |
| m-Nitrotoluene | 2-chloro-5-nitrotoluene | Methyl directs ortho; Nitro directs meta. They target the same carbon. |
| p-Nitrotoluene | 2-chloro-4-nitrotoluene | Only the ortho position to methyl is available. Reaction is slowest here due to steric crowding. |
Module 3: Safety & Downstream Processing
Critical Safety Alert: Thermal Runaway
Nitrotoluenes are energetic precursors. Halogenation releases heat, and the products (benzyl halides) are often lachrymators and thermally unstable.
-
The Hazard: Introducing
gas is exothermic. If the reaction stalls (accumulation of ) and then suddenly initiates, the heat release can trigger the decomposition of the nitro group (approx. onset >250°C, but lower with impurities) [3]. -
The Control: Use Flow Chemistry or continuous dosing. Never dump-charge reagents.
-
Monitoring: Track the reaction via HPLC (254 nm). Do not rely on TLC (benzyl halides degrade on silica).
Separation of Isomers (The Purification Headache)
Isomers of halogenated nitrotoluenes often have boiling points within 2-5°C of each other, making distillation futile.
The Solution: Melt Crystallization Because para-substituted isomers generally have higher symmetry, they have significantly higher melting points than ortho isomers.
-
Protocol:
-
Cool the crude reaction mixture to 0°C.
-
Seed with pure p-isomer crystals.
-
The p-isomer will crash out; the o-isomer remains as an oil ("melt").
-
Filter and wash with cold pentane.
-
Figure 2: Decision tree for purification. Note that distillation is flagged as a high-risk failure point for para-isomer isolation.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
-
Lumen Learning. The Effect of Substituents on Orientation in Electrophilic Aromatic Substitution.
-
Stoessel, F. Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH, 2008. (Reference for nitro-compound decomposition hazards).
-
Org. Process Res. Dev. Safety hazards in halogenation of nitro compounds. (General reference for process safety in nitration/halogenation).
Disclaimer: This guide is for educational purposes for qualified personnel only. Always consult your facility's Safety Data Sheets (SDS) and Process Safety Management (PSM) protocols before handling nitrotoluenes.
Sources
byproduct analysis in 2-Chloro-5-fluoro-6-nitro-toluene synthesis
Technical Support Center: 2-Chloro-5-fluoro-6-nitro-toluene Synthesis
Executive Summary
Product: 2-Chloro-5-fluoro-6-nitro-toluene (CAS: 1805527-07-4 / Related: 83-42-1 for scaffold) Application: Key intermediate for herbicides (e.g., Flumioxazin) and ALK inhibitors (e.g., Ceritinib).[1] Critical Challenge: The nitration of 2-chloro-5-fluorotoluene is governed by competing directing groups (Methyl vs. Fluoro), leading to a difficult separation between the target 6-nitro isomer and the thermodynamically favored 4-nitro impurity.[1]
This guide addresses the three primary failure modes in this synthesis: Regioselectivity Loss , Over-Nitration , and Nucleophilic Defluorination .[1]
Module 1: Regioselectivity & Isomer Analysis
The Issue: Users frequently report an inseparable mixture of the target (6-nitro) and the impurity (4-nitro).[1] The methyl group (activator) directs ortho/para, while the fluorine (deactivator) also directs ortho/para.[1]
-
Target (6-nitro): Ortho to Methyl, Ortho to Fluoro.[1] (Sterically crowded).[1]
-
Impurity (4-nitro): Para to Methyl, Ortho to Fluoro.[1] (Sterically favored).[1]
Troubleshooting Guide: Isomer Identification
| Feature | Target: 6-Nitro Isomer | Impurity: 4-Nitro Isomer |
| Structure | Nitro is ortho to Methyl.[1] | Nitro is para to Methyl. |
| Doublets ( | Singlets/Weak Doublets ( | |
| GC Elution | Typically elutes later (higher boiling point due to dipole moment).[1] | Typically elutes earlier .[1] |
| Crystallinity | Higher melting point (more symmetrical packing).[1] | Lower melting point (often an oil in crude mixtures).[1] |
Q: My GC trace shows a 60:40 split. How do I shift this toward the 6-nitro target? A: You are fighting thermodynamics. The 4-nitro isomer is less sterically hindered.[1] To favor the 6-nitro (ortho-substitution):
-
Lower Temperature: Run the nitration at -5°C to 0°C. Higher temperatures (>25°C) increase the energy available to overcome the steric barrier of the 4-position, but paradoxically, kinetic control often favors the less hindered 4-position too. However, lower temps minimize dinitration.[1]
-
Solvent Choice: Switch from bulk sulfuric acid to a solvent with a different dielectric constant (e.g., DCM or acetic anhydride) if using a milder nitrating agent (e.g., Acetyl Nitrate).[1] This can alter the transition state energetics.[1]
-
Purification Strategy: Do not attempt to fix this purely by synthesis. The standard industrial protocol relies on fractional crystallization from alcohols (IPA/Ethanol) where the 6-nitro isomer crystallizes out, leaving the 4-nitro enriched in the mother liquor.[1]
Module 2: Byproduct Pathways & Process Safety
The Issue: "Unknown high-retention peaks" in HPLC usually indicate over-nitration or oxidation.[1]
Visualizing the Reaction Landscape
Figure 1: Reaction network showing the divergence of the starting material into the target, isomeric impurities, and secondary degradation products.[1]
FAQ: Secondary Impurities
Q: I see a peak at RRT 1.2 that grows when I extend the reaction time. What is it? A: This is likely 2-chloro-5-fluoro-4,6-dinitrotoluene .[1]
-
Cause: Excess nitric acid (>1.1 eq) or temperature spikes.[1]
-
Mechanism: The first nitro group deactivates the ring, but the fluorine and chlorine substituents can still permit a second nitration under forcing conditions.[1]
-
Fix: Quench the reaction immediately upon consumption of starting material. Do not "soak" the reaction to improve conversion.
Q: My product yield is good, but the fluorine content is low by elemental analysis. A: You are experiencing Nucleophilic Aromatic Substitution (SNAr) .
-
Mechanism: The nitro group is electron-withdrawing.[1] When located ortho to the fluorine (which is true for both the 6-nitro and 4-nitro isomers), it activates the C-F bond.[1] Water or hydroxide ions can displace the fluorine to form a phenol.[1]
-
Critical Control: Keep workup pH < 8. Avoid heating the reaction mixture in the presence of water.[1]
Module 3: Analytical Method Parameters
To accurately quantify the 4-nitro vs. 6-nitro ratio, use the following verified GC method.
Table 1: Recommended Gas Chromatography Parameters
| Parameter | Setting | Rationale |
| Column | DB-5ms or HP-5 (30m x 0.25mm x 0.25µm) | Non-polar phase separates based on boiling point/volatility.[1] |
| Inlet Temp | 250°C | Ensure rapid volatilization without thermal degradation.[1] |
| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) | Standard efficiency.[1] |
| Oven Program | 60°C (1 min) | Slow ramp required to resolve the close-boiling isomers. |
| Detector | FID (280°C) or MSD | FID for quantitation; MSD for ID. |
| Elution Order | 1. Starting Material2. 4-Nitro Isomer (Impurity)3. 6-Nitro Isomer (Target)4. Dinitro Impurities | The 6-nitro isomer usually has a higher boiling point due to the dipole created by the adjacent Nitro/Fluoro/Chloro arrangement.[1] |
References
-
BenchChem. (n.d.).[1] Synthetic Methodologies for 2-Chloro-5-Fluoro-6-Nitro Toluene and Related Analogues. Retrieved from
-
Royal Society of Chemistry. (2003).[1] Solid acid catalysts for fluorotoluene nitration using nitric acid. Green Chemistry. Retrieved from [1]
-
Google Patents. (2019).[1] CN109265351B - Preparation method of 2-chloro-5-nitro-toluene.[1] (Demonstrates nitration selectivity challenges in similar scaffolds). Retrieved from
-
Sigma-Aldrich. (n.d.).[1] 2-Chloro-4-fluoro-5-nitrotoluene Product Sheet. (Illustrates the isomeric complexity of this family). Retrieved from [1]
-
PrepChem. (n.d.).[1] Synthesis of 2-chloro-6-nitrotoluene. (Foundational nitration protocols). Retrieved from
Sources
solvent effects on 2-Chloro-5-fluoro-6-nitro-toluene reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-5-fluoro-6-nitro-toluene. The guidance is grounded in established principles of physical organic chemistry and aims to provide practical solutions to common experimental challenges.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter during the chemical modification of 2-Chloro-5-fluoro-6-nitro-toluene, with a focus on nucleophilic aromatic substitution (SNAr) reactions.
Issue 1: Low or No Reaction Conversion
Symptoms:
-
Starting material is largely unreacted after the expected reaction time.
-
TLC or LC-MS analysis shows predominantly the starting material spot/peak.
Potential Causes and Solutions:
-
Inappropriate Solvent Choice: The solvent plays a critical role in stabilizing the intermediate Meisenheimer complex formed during SNAr reactions. Polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophile's salt without strongly solvating the anion, thus increasing its nucleophilicity.
-
Troubleshooting Steps:
-
Solvent Screening: If you are using a non-polar or protic solvent (e.g., toluene, methanol), consider switching to a polar aprotic solvent. A screening of solvents with varying polarities and coordinating abilities is recommended.
-
Recommended Solvents:
-
Dimethyl sulfoxide (DMSO): Excellent for SNAr due to its high polarity and ability to stabilize the Meisenheimer complex.
-
N,N-Dimethylformamide (DMF): Another common and effective polar aprotic solvent.
-
Acetonitrile (ACN): A less polar option, but can be effective in some cases.
-
Tetrahydrofuran (THF): A less polar aprotic solvent that can be used, sometimes with additives like crown ethers to enhance nucleophilicity.
-
-
-
-
Insufficient Reaction Temperature: SNAr reactions often have a significant activation energy barrier.
-
Troubleshooting Steps:
-
Gradual Temperature Increase: Cautiously increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or LC-MS at each step to check for product formation and potential decomposition.
-
Microwave Chemistry: For high-throughput optimization, microwave-assisted synthesis can be a powerful tool to rapidly screen reaction conditions at elevated temperatures and pressures.
-
-
-
Poor Nucleophile Strength: The incoming nucleophile may not be sufficiently reactive to displace the chloride.
-
Troubleshooting Steps:
-
Stronger Base: If your nucleophile is an alcohol or amine, consider deprotonating it with a stronger, non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide) to generate a more potent nucleophile.
-
Phase-Transfer Catalysis: For reactions with anionic nucleophiles in a biphasic system, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the transport of the nucleophile to the organic phase.
-
-
Issue 2: Formation of Multiple Products (Poor Selectivity)
Symptoms:
-
Multiple spots on TLC or peaks in LC-MS that are not the starting material or the desired product.
-
Difficulty in purifying the target compound.
Potential Causes and Solutions:
-
Competing Nucleophilic Attack: While the nitro group strongly activates the ortho- and para-positions to nucleophilic attack, the fluorine atom can also be a leaving group in SNAr reactions.
-
Understanding the Reactivity: The chlorine at the 2-position is activated by both the ortho-nitro group and the para-fluoro group. The fluorine at the 5-position is activated by the ortho-nitro group. Generally, halogens are displaced in the order I > Br > Cl > F. However, the specific reaction conditions can influence this selectivity.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: Higher temperatures can sometimes lead to less selective reactions. Running the reaction at the lowest temperature that still provides a reasonable rate can favor the kinetically controlled product.
-
Choice of Nucleophile: "Hard" nucleophiles (e.g., alkoxides) may favor displacement of the "harder" fluoride, while "softer" nucleophiles (e.g., thiolates) may show a preference for displacing the chloride.
-
-
-
Side Reactions of the Nitro Group: Under certain conditions, the nitro group can be reduced or participate in other side reactions.
-
Troubleshooting Steps:
-
Inert Atmosphere: If using reducing nucleophiles or reagents, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent undesired redox reactions.
-
Avoid Strongly Reducing Conditions: Be mindful of your choice of reagents. For example, some thiolates can also act as reducing agents for nitro groups.
-
-
Issue 3: Product Decomposition
Symptoms:
-
Appearance of a dark reaction mixture.
-
Formation of baseline material on TLC.
-
Low isolated yield despite good initial conversion.
Potential Causes and Solutions:
-
Thermal Instability: Aromatic nitro compounds can be thermally sensitive, especially in the presence of strong bases or nucleophiles.
-
Troubleshooting Steps:
-
Temperature Control: As mentioned before, run the reaction at the minimum effective temperature.
-
Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor its progress and quench it as soon as the starting material is consumed.
-
-
-
Reaction with Solvent: Some solvents can react with the starting material or product under the reaction conditions.
-
Troubleshooting Steps:
-
Solvent Stability: Ensure your solvent is stable to the base and nucleophile used. For example, DMF can be slowly hydrolyzed by strong bases at elevated temperatures to generate dimethylamine, which can act as a nucleophile.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Which solvent is the best starting point for a nucleophilic aromatic substitution on 2-Chloro-5-fluoro-6-nitro-toluene?
A1: For a first attempt, DMSO or DMF are excellent choices. These polar aprotic solvents effectively solvate the counter-ion of the nucleophile without strongly solvating the nucleophile itself, leading to enhanced reactivity. They also have high boiling points, allowing for a wide range of reaction temperatures.
Q2: I am seeing a mixture of products where both the chlorine and fluorine have been substituted. How can I improve the selectivity for chlorine displacement?
A2: To favor the displacement of chlorine over fluorine, you can try the following:
-
Lower the reaction temperature: This will favor the reaction with the lower activation energy, which is often the displacement of the more labile leaving group (in this case, typically chlorine).
-
Use a "softer" nucleophile: According to Hard and Soft Acids and Bases (HSAB) theory, a softer nucleophile will preferentially react with the softer electrophilic center. Thiolates are a good example of soft nucleophiles.
-
Solvent Effects: Less polar solvents may offer better selectivity in some cases, but this often comes at the cost of a slower reaction rate. A careful balance needs to be found.
Q3: My reaction is very slow in acetonitrile (ACN). What can I do to speed it up?
A3: Acetonitrile is less polar than DMSO or DMF, which can lead to slower SNAr reactions. To increase the rate:
-
Increase the temperature: If the reactants are stable, increasing the temperature is the most straightforward approach.
-
Add a crown ether: If you are using a salt of your nucleophile (e.g., potassium carbonate with a phenol), adding a crown ether like 18-crown-6 can chelate the potassium ion, "freeing" the anionic nucleophile and making it more reactive.
-
Switch to a more polar solvent: If temperature and additives are not effective, switching to DMSO or DMF is the logical next step.
Q4: Why did my reaction mixture turn black?
A4: A black or dark brown reaction mixture often indicates decomposition. This can be due to:
-
Reaction temperature being too high.
-
Instability of the starting material or product in the presence of a strong base.
-
Side reactions involving the nitro group.
To troubleshoot, try running the reaction at a lower temperature and for a shorter duration. Ensure your reagents and solvent are pure and dry.
Part 3: Data and Protocols
Table 1: Influence of Solvent on a Hypothetical SNAr Reaction
The following table illustrates the expected trend of solvent effects on the rate of a hypothetical SNAr reaction between 2-Chloro-5-fluoro-6-nitro-toluene and a generic nucleophile (Nu-), based on established principles.
| Solvent | Dielectric Constant (ε) | Relative Reaction Rate (Illustrative) | Rationale |
| Toluene | 2.4 | Very Low | Non-polar; does not stabilize the charged Meisenheimer complex. |
| Tetrahydrofuran (THF) | 7.6 | Low | Moderately polar aprotic; provides some stabilization. |
| Acetonitrile (ACN) | 37.5 | Moderate | Polar aprotic; good stabilization of the intermediate. |
| N,N-Dimethylformamide (DMF) | 36.7 | High | Highly polar aprotic; excellent stabilization of the intermediate. |
| Dimethyl sulfoxide (DMSO) | 46.7 | Very High | Highly polar aprotic with a high dipole moment; provides the best stabilization for the Meisenheimer complex. |
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
Disclaimer: This is a general guideline. The specific amounts, temperatures, and reaction times should be optimized for your specific nucleophile and desired product.
-
Preparation:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-5-fluoro-6-nitro-toluene (1.0 eq).
-
Add the chosen solvent (e.g., DMSO, 10 mL per mmol of starting material).
-
If using a solid nucleophile, add it to the flask (1.1 - 1.5 eq).
-
If a base is required (e.g., for an alcohol or amine nucleophile), add the base (e.g., K₂CO₃, 2.0 eq).
-
-
Reaction:
-
Stir the mixture at room temperature for 10 minutes to ensure good mixing.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
-
Work-up:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Part 4: Visualizations
Caption: Troubleshooting workflow for low reaction conversion.
References
-
March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Smith, M. B.; March, J. John Wiley & Sons. [Link]
-
Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Starks, C. M.; Liotta, C. L.; Halpern, M. Springer. [Link]
-
Hard and Soft Acids and Bases. Pearson, R. G. J. Am. Chem. Soc.1963 , 85 (22), pp 3533–3539. [Link]
Validation & Comparative
A Comparative Guide to the Characterization of 2-Chloro-5-fluoro-6-nitro-toluene by HPLC and GC
For Immediate Release
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the characterization of 2-Chloro-5-fluoro-6-nitro-toluene, a key intermediate in pharmaceutical synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of these two critical analytical techniques. The methodologies detailed herein are grounded in established principles and validated against international standards to ensure scientific integrity.
Introduction to 2-Chloro-5-fluoro-6-nitro-toluene and the Imperative for Accurate Analysis
2-Chloro-5-fluoro-6-nitro-toluene (C₇H₅ClFNO₂) is a substituted aromatic compound that serves as a versatile building block in organic synthesis and fine chemical research.[1] Its purity and the precise identification of any impurities are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).[2] Regulatory bodies worldwide mandate rigorous analytical characterization of such intermediates to ensure product quality and consistency.[2][3] This guide will explore the two most prevalent chromatographic techniques, HPLC and GC, for the comprehensive analysis of this compound.
The choice between HPLC and GC is dictated by the physicochemical properties of the analyte.[4] HPLC is well-suited for non-volatile and thermally labile compounds, while GC excels in the analysis of volatile and thermally stable substances.[4][5][6][7][8] Understanding the nuances of each technique is crucial for developing robust and reliable analytical methods.
High-Performance Liquid Chromatography (HPLC): A Versatile Workhorse
HPLC is a cornerstone of pharmaceutical analysis, prized for its wide applicability to a vast range of compounds, including those that are non-volatile or prone to degradation at elevated temperatures.[4][5][6]
Principle of HPLC Separation
In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase.[6][7][9] The separation is based on the differential partitioning of the analyte and impurities between the two phases. For a substituted nitroaromatic compound like 2-Chloro-5-fluoro-6-nitro-toluene, a reversed-phase HPLC method is typically employed.
Experimental Protocol: HPLC Method for 2-Chloro-5-fluoro-6-nitro-toluene
This protocol is a representative method and should be validated according to ICH guidelines (Q2A and Q2B) or equivalent regulatory standards before implementation.[10]
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
2-Chloro-5-fluoro-6-nitro-toluene reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the 2-Chloro-5-fluoro-6-nitro-toluene reference standard in the mobile phase to a known concentration (e.g., 100 µg/mL).
-
Sample Solution Preparation: Dissolve the sample in the mobile phase to a similar concentration as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient (or controlled at 25 °C)
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (based on the UV absorbance of the nitroaromatic chromophore)
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms. The identity of the main peak in the sample chromatogram is confirmed by comparing its retention time with that of the standard. Purity is assessed by the area percentage of the main peak relative to the total area of all peaks.
Gas Chromatography (GC): The Specialist for Volatile Compounds
GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[4][5][6][7][8] Given that 2-Chloro-5-fluoro-6-nitro-toluene is a solid with a defined melting point (42-45°C), it can be volatilized for GC analysis.[1]
Principle of GC Separation
In GC, a gaseous mobile phase (carrier gas) transports the vaporized sample through a column containing a stationary phase.[7][8] Separation occurs based on the analyte's boiling point and its interaction with the stationary phase. For halogenated and nitroaromatic compounds, an electron capture detector (ECD) is often highly sensitive and selective.[11][12][13]
Experimental Protocol: GC Method for 2-Chloro-5-fluoro-6-nitro-toluene
This protocol is a representative method and requires validation as per relevant guidelines.[3]
Instrumentation:
-
Gas chromatograph with an Electron Capture Detector (ECD) or a Mass Spectrometer (MS)
-
Capillary column suitable for aromatic compounds (e.g., 5% phenyl-polydimethylsiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Reagents:
-
Helium or Nitrogen (carrier gas, high purity)
-
Acetone or other suitable solvent (GC grade)
-
2-Chloro-5-fluoro-6-nitro-toluene reference standard
Procedure:
-
Standard Solution Preparation: Prepare a dilute solution of the reference standard in a suitable solvent (e.g., 10 µg/mL in acetone).
-
Sample Solution Preparation: Prepare a sample solution of similar concentration.
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Detector Temperature: 300 °C (for ECD)
-
Carrier Gas Flow: 1 mL/min (constant flow)
-
Injection Volume: 1 µL (splitless injection)
-
-
Analysis: Inject the standard and sample solutions. Identify the peak of interest by comparing retention times. Quantify purity based on peak area percentages.
Head-to-Head Comparison: HPLC vs. GC
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds.[4][5][6] | Ideal for volatile and thermally stable compounds.[4][5][6][7][8] |
| Operating Temperature | Typically ambient to moderately elevated (e.g., <100°C).[4] | High temperatures required for vaporization (e.g., up to 400°C).[4] |
| Sample Preparation | Often simpler for solid samples that are soluble in the mobile phase.[4] | May require dissolution in a volatile solvent. |
| Separation Efficiency | Good resolution. | Generally higher separation efficiency, leading to sharper peaks.[4][7] |
| Analysis Time | Typically 10-60 minutes per run.[5][7][8] | Can be faster, often in the range of minutes.[5][7][8] |
| Detectors | UV-Vis, Diode Array, Mass Spectrometry (MS). | Flame Ionization (FID), Electron Capture (ECD), Mass Spectrometry (MS). |
| Cost | Generally higher initial and running costs due to solvent consumption.[7][8] | More cost-effective in terms of carrier gas usage.[7][8] |
Visualizing the Analytical Workflows
Caption: A schematic representation of the GC analytical workflow.
Conclusion: Selecting the Optimal Technique
Both HPLC and GC are powerful and complementary techniques for the characterization of 2-Chloro-5-fluoro-6-nitro-toluene.
-
HPLC is the preferred method for routine quality control, offering robust and reliable analysis without the need for high temperatures that could potentially degrade the analyte or impurities. Its versatility makes it suitable for a wide range of potential related substances. [4]
-
GC , particularly when coupled with a mass spectrometer (GC-MS), is invaluable for the identification of unknown volatile or semi-volatile impurities. [4][14]Its high separation efficiency can be advantageous for resolving closely related isomers. [4]The use of an ECD provides excellent sensitivity for this halogenated and nitrated compound. [11][12][13] Ultimately, the choice of technique, or the decision to use both, will depend on the specific analytical objective. For comprehensive characterization, including impurity profiling and identification, a combination of both HPLC and GC-MS provides the most complete picture of the sample's composition. All methods must be rigorously validated to comply with regulatory expectations and ensure the delivery of safe and effective medicines. [2][3][10][15][16]
References
-
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Steps for HPLC Method Validation - Pharmaguideline. [Link]
-
Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell. [Link]
-
Impurity profiling of trinitrotoluene using vacuum-outlet gas chromatography-mass spectrometry | Request PDF - ResearchGate. [Link]
-
Analytical Method Development and Validation in Pharmaceuticals. [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. [Link]
-
HPLC vs GC: Choosing the Right Chromatography Technique - Lab Manager. [Link]
-
A Review on Adsorbable Organic Halogens Treatment Technologies: Approaches and Application - MDPI. [Link]
-
Halogen selective detection techniques and their use in the determination of chlorinated fatty acids. [Link]
-
HPLC vs GC: What Sets These Methods Apart - Phenomenex. [Link]
-
Small Molecule Analysis Testing: HPLC vs GC - Brewer Science. [Link]
-
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo. [Link]
-
Gas Chromatography - CLU-IN. [Link]
-
A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. [Link]
-
Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]
-
Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development - ACS Publications. [Link]
-
Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago - MDPI. [Link]
-
Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology - Medwin Publishers. [Link]
-
2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI. [Link]
-
Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. [Link]
-
Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]
-
Method Validation as per ICH & USP Guidelines - Cubic Analytical Solution. [Link]
-
Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography - EPA. [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
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- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. HPLC vs GC: Application Differences - Allan Chemical Corporation | allanchem.com [allanchem.com]
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- 7. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
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A Comparative Guide to the Quantitative Analysis of 2-Chloro-5-fluoro-6-nitro-toluene
This guide provides a comprehensive overview and comparison of analytical methodologies for the quantitative determination of 2-Chloro-5-fluoro-6-nitro-toluene. As a key intermediate in the synthesis of various pharmaceutical compounds, including targeted cancer therapies, robust and accurate quantification of this molecule is paramount for ensuring product quality and process control.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven protocols.
The unique structure of 2-Chloro-5-fluoro-6-nitro-toluene, featuring a combination of halogen and nitro functional groups on a toluene backbone, presents specific analytical challenges.[1] This guide will explore the application of two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), along with the powerful hyphenated technique of Mass Spectrometry (MS). The discussion will focus on the underlying principles of each method, the rationale behind experimental choices, and a comparative analysis of their performance characteristics.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for many nitroaromatic compounds.[2][3] Its versatility in column chemistries and mobile phase compositions allows for the fine-tuning of separations to achieve optimal resolution and sensitivity.
Principle of Separation
In reversed-phase HPLC, the most common mode for this class of compounds, a non-polar stationary phase (typically C18) is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For 2-Chloro-5-fluoro-6-nitro-toluene, its moderate polarity suggests that it will be well-retained on a C18 column, allowing for effective separation from potential impurities.
Proposed HPLC-UV Protocol
This protocol is based on established methods for similar halogenated nitroaromatic compounds and is designed to be a robust starting point for method development.[4]
Experimental Workflow:
Sources
- 1. 2-Chloro-5-fluoro-6-nitro-toluene | 1805527-07-4 | Benchchem [benchchem.com]
- 2. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ANALYTICAL METHODS - Toxicological Profile for 2,4,6-Trinitrotoluene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Purity Validation of 2-Chloro-5-fluoro-6-nitro-toluene
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a cornerstone of robust and reproducible research. This guide provides an in-depth technical comparison of analytical methodologies for the validation of 2-Chloro-5-fluoro-6-nitro-toluene purity, a key building block in the synthesis of various pharmaceutical compounds. Moving beyond a simple listing of procedures, this document delves into the rationale behind method selection, the importance of a self-validating system, and provides detailed protocols for practical implementation.
Understanding the Analyte and its Potential Impurities
2-Chloro-5-fluoro-6-nitro-toluene (MW: 189.57 g/mol , M.P.: 42-45°C) is a substituted aromatic compound.[1] A thorough understanding of its synthetic pathways is critical for predicting potential impurities, which is the first step in developing a robust purity validation method.
Common synthetic routes for halogenated nitrotoluenes involve electrophilic aromatic substitution, such as nitration and chlorination.[1] For instance, the synthesis could involve the chlorination of a fluoronitrotoluene or the nitration of a chlorofluorotoluene. These reactions can lead to a variety of impurities, including:
-
Isomeric Impurities: Positional isomers are common byproducts in electrophilic aromatic substitution reactions. Depending on the starting materials and reaction conditions, isomers with different substitution patterns on the toluene ring may be formed. For example, nitration of o-chlorotoluene can yield a mixture of isomers.[2]
-
Over- or Under-reacted Species: Incomplete reactions can leave starting materials, and side reactions can produce di- or tri-chlorinated byproducts.[1]
-
Related Compounds: Impurities from the starting materials or reagents used in the synthesis may also be present in the final product.
A comprehensive purity analysis must be able to separate and quantify the main component from these potential impurities.
Comparative Analysis of Analytical Techniques for Purity Determination
Several analytical techniques can be employed for the purity assessment of organic compounds. The choice of method depends on the nature of the analyte, the expected impurities, and the required level of accuracy and precision. Here, we compare the most relevant techniques for 2-Chloro-5-fluoro-6-nitro-toluene.
| Technique | Principle | Strengths for 2-Chloro-5-fluoro-6-nitro-toluene Analysis | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary phase and a liquid mobile phase. | Excellent for separating isomers and non-volatile impurities. Widely available and robust. | Requires a chromophore for UV detection. Method development can be time-consuming. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | High sensitivity and specificity. Excellent for identifying and quantifying volatile impurities. Provides structural information. | Not suitable for non-volatile impurities. High temperatures in the injector can cause degradation of thermally labile compounds. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Provides a measure of the total molar purity based on the van't Hoff equation of melting point depression.[3][4] Does not require a reference standard for the impurities. | Only applicable to crystalline solids with a sharp melting point.[5] Less effective for amorphous materials or compounds that decompose upon melting. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard. | A primary ratio method that can provide highly accurate purity values without a reference standard of the analyte.[6][7] Non-destructive. | Requires a high-field NMR spectrometer. Potential for signal overlap between the analyte and impurities. |
Expert Recommendation: For a comprehensive and orthogonal approach to purity validation, a combination of a chromatographic technique (HPLC or GC-MS) for separation of individual impurities and a non-separative technique (DSC or qNMR) for an absolute purity value is highly recommended. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is proposed as the primary method due to the volatile nature of the analyte and its potential isomeric and chlorinated impurities. DSC and qNMR will be discussed as powerful complementary techniques.
Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like 2-Chloro-5-fluoro-6-nitro-toluene.[8] The gas chromatograph separates the components of the sample, and the mass spectrometer provides identification and quantification.
Proposed GC-MS Method
The following is a starting point for a GC-MS method for the analysis of 2-Chloro-5-fluoro-6-nitro-toluene. Method validation and optimization are crucial for ensuring accurate and reliable results.
Table 1: Proposed GC-MS Parameters
| Parameter | Condition |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless or with an appropriate split ratio) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | 100 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 amu |
Experimental Protocol: GC-MS Method Validation
Method validation is a documented process that demonstrates an analytical method is suitable for its intended purpose.[9] The following steps outline the validation of the proposed GC-MS method for 2-Chloro-5-fluoro-6-nitro-toluene purity.
1. Specificity/Selectivity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Procedure:
-
Analyze a blank solvent (e.g., dichloromethane or ethyl acetate).
-
Analyze a solution of 2-Chloro-5-fluoro-6-nitro-toluene.
-
Analyze solutions of known potential impurities individually, if available.
-
Analyze a spiked sample containing 2-Chloro-5-fluoro-6-nitro-toluene and all potential impurities.
-
-
Acceptance Criteria: The analyte peak should be well-resolved from any impurity peaks (resolution > 1.5). The blank should show no interfering peaks at the retention time of the analyte or known impurities.
2. Linearity:
-
Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.
-
Procedure:
-
Prepare a series of at least five standard solutions of 2-Chloro-5-fluoro-6-nitro-toluene at different concentrations (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.995.
3. Accuracy:
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Procedure:
-
Prepare a sample of known purity (if available) or spike a blank matrix with a known amount of 2-Chloro-5-fluoro-6-nitro-toluene at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each sample in triplicate.
-
Calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
4. Precision (Repeatability and Intermediate Precision):
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Analyze the same sample on different days, with different analysts, and/or on different instruments.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Procedure:
-
Based on the signal-to-noise ratio (S/N) of the analyte peak.
-
LOD is typically determined at an S/N of 3:1.
-
LOQ is typically determined at an S/N of 10:1.
-
-
Acceptance Criteria: The LOQ should be sufficiently low to quantify any potential impurities at their specified limits.
Data Visualization
Caption: Workflow for GC-MS Purity Analysis.
Orthogonal Methods for Purity Confirmation
To ensure the highest level of confidence in the purity assessment, it is crucial to employ orthogonal methods, which rely on different physicochemical principles.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for determining the purity of crystalline organic compounds.[5] It measures the melting point depression caused by impurities, which is a colligative property.
Experimental Protocol: DSC Purity Determination
-
Sample Preparation: Accurately weigh 1-3 mg of the 2-Chloro-5-fluoro-6-nitro-toluene sample into a hermetically sealed aluminum pan.
-
Instrument Setup:
-
Temperature Program: Heat the sample from ambient temperature to a temperature above its melting point at a slow, constant rate (e.g., 1-2 °C/min).
-
Purge Gas: Use an inert purge gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
-
Data Analysis: The purity is calculated from the shape of the melting endotherm using the van't Hoff equation. Most modern DSC software has built-in programs for purity analysis.
Caption: DSC Purity Determination Workflow.
Quantitative NMR (qNMR)
qNMR has emerged as a primary analytical method for the accurate determination of purity without the need for a specific reference standard of the analyte.[6][7][10] The principle lies in the direct proportionality between the integrated signal area and the number of protons contributing to that signal.
Experimental Protocol: qNMR Purity Determination
-
Sample Preparation:
-
Accurately weigh a known amount of the 2-Chloro-5-fluoro-6-nitro-toluene sample.
-
Accurately weigh a known amount of a high-purity, certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have signals that do not overlap with the analyte's signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (≥ 400 MHz).
-
Ensure quantitative acquisition parameters are used, including a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.
-
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Caption: qNMR Purity Determination Workflow.
Conclusion
The validation of 2-Chloro-5-fluoro-6-nitro-toluene purity requires a multi-faceted approach to ensure the highest degree of confidence in the results. While GC-MS provides an excellent primary method for the separation and quantification of the analyte and its potential impurities, orthogonal techniques such as DSC and qNMR offer invaluable confirmatory data. By employing a combination of these methods, researchers can establish a robust and self-validating system for purity assessment, which is essential for the integrity and reproducibility of their scientific endeavors. This guide provides the foundational knowledge and detailed protocols to empower researchers in the pharmaceutical and chemical industries to confidently validate the purity of this important chemical intermediate.
References
-
Determination of % purity of a compound by by Using DSC | PDF. (n.d.). Slideshare. Retrieved from [Link]
-
Purity Determination and DSC Tzero Technology - TA Instruments. (n.d.). Retrieved from [Link]
-
Quantitative NMR (qNMR) - Pharmacognosy Institute (PHCI) - University of Illinois Chicago. (n.d.). Retrieved from [Link]
-
qNMR for Purity Determination in Pharmaceuticals - RSSL. (n.d.). Retrieved from [Link]
-
qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. (2020, March 20). YouTube. Retrieved from [Link]
-
Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of medicinal chemistry, 57(22), 9220–9231. Retrieved from [Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka. (2025, September 22). Retrieved from [Link]
-
Purity Determination by DSC - Creative Biolabs. (n.d.). Retrieved from [Link]
-
DSC purity determination - Mettler Toledo. (n.d.). Retrieved from [Link]
-
Differential scanning calorimetry method for purity determination: A case study on polycyclic aromatic hydrocarbons and chloramphenicol | Request PDF. (2025, August 5). ResearchGate. Retrieved from [Link]
-
Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2- and 4. (n.d.). Retrieved from [Link]
-
Development and validation of a new RP-HPLC method for organic explosive compounds. (n.d.). Retrieved from [Link]
-
Synthesis of 2-chloro-6-nitrotoluene - PrepChem.com. (n.d.). Retrieved from [Link]
-
Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum - Agilent. (n.d.). Retrieved from [Link]
-
Reversed Phase HPLC Method Development - Phenomenex. (n.d.). Retrieved from [Link]
-
-
analytical methods. (n.d.). Retrieved from [Link]
-
-
Determination of o-toluidine and o-nitrotoluene using solid-phase extraction and high performance liquid chromatography - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Quantitative Analysis of Nitrotoluene Isomer Mixtures Using Femtosecond Time-Resolved Mass Spectrometry - PubMed. (2021, August 17). Retrieved from [Link]
- CN109265351B - A kind of preparation method of 2-chloro-5-nitro-toluene - Google Patents. (n.d.).
-
Nitroaromatic Compounds by GC/FID - Analytical Method. (n.d.). Retrieved from [Link]
-
Determination of Nitrobenzene Compounds in Nifedipine by GCMS - Shimadzu. (n.d.). Retrieved from [Link]
-
Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (n.d.). Retrieved from [Link]
-
2-Chloro-6-nitrotoluene | C7H6ClNO2 | CID 6740 - PubChem. (n.d.). Retrieved from [Link]
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High-Resolution Spectroscopic Differentiation of 2-Chloro-5-fluoro-6-nitrotoluene Regioisomers
Executive Summary & Strategic Context
In the synthesis of complex kinase inhibitors and agrochemicals, 2-Chloro-5-fluoro-6-nitrotoluene (CFNT) serves as a critical electrophilic intermediate. Its production, typically via the nitration of 2-chloro-5-fluorotoluene, presents a classic regio-selectivity challenge. The directing effects of the methyl (ortho/para), chlorine (ortho/para), and fluorine (ortho/para) groups compete, frequently yielding a mixture of the desired 6-nitro isomer (Target) and the thermodynamically stable 4-nitro isomer (Impurity).
For drug development professionals, misidentifying these isomers leads to "dead-end" synthesis steps where subsequent SNAr reactions fail due to incorrect leaving group positioning. This guide provides a self-validating spectroscopic protocol to unambiguously distinguish the target 2-Chloro-5-fluoro-6-nitrotoluene from its regioisomers using high-field NMR (
Structural Analysis of Regioisomers
To design a robust differentiation protocol, we must first understand the proton topology of the potential isomers formed during nitration.
The Target: 2-Chloro-5-fluoro-6-nitrotoluene[1]
-
Substitution Pattern: 1-Me, 2-Cl, 5-F, 6-NO
. -
Remaining Protons: H3 and H4.
-
Spatial Relationship: Ortho .
-
Key Spectroscopic Feature: Strong scalar coupling (
Hz).
The Primary Impurity: 2-Chloro-5-fluoro-4-nitrotoluene
-
Substitution Pattern: 1-Me, 2-Cl, 4-NO
, 5-F. -
Remaining Protons: H3 and H6.
-
Spatial Relationship: Para .
-
Key Spectroscopic Feature: Negligible scalar coupling (
Hz).
Spectroscopic Comparison Guide
Proton NMR ( H NMR)
The definitive test lies in the aromatic region (7.0 – 8.5 ppm) . The magnitude of the proton-proton coupling constant (
| Feature | Target (6-Nitro Isomer) | Impurity (4-Nitro Isomer) |
| Proton Topology | Ortho (H3 adjacent to H4) | Para (H3 opposite H6) |
| Coupling Constant ( | 8.0 – 9.0 Hz (Distinct splitting) | < 1.0 Hz (Singlets or broad peaks) |
| H4 / H6 Signal | Doublet of Doublets (dd) Splits by H3 ( | Doublet (d) Splits only by F5 ( |
| H3 Signal | Doublet of Doublets (dd) Splits by H4 ( | Doublet (d) Splits only by F5 ( |
Expert Insight: In the target molecule, H4 is ortho to the Fluorine at C5. This results in a large
Fluorine NMR ( F NMR)
F NMR provides a secondary confirmation layer, free from solvent overlaps common in-
Target (6-Nitro): The Fluorine is flanked by a Nitro group (C6) and a Proton (C4). The signal appears as a doublet of doublets (coupling to H4 and H3).
-
Impurity (4-Nitro): The Fluorine is flanked by a Nitro group (C4) and a Proton (C6). While chemically similar, the chemical shift (
) will differ by 2-5 ppm due to the differing steric compression of the nitro group relative to the methyl group.
Experimental Protocols
Protocol A: Sample Preparation for High-Resolution NMR
-
Solvent: Deuterated Chloroform (CDCl
) is preferred over DMSO-d to prevent viscosity-induced line broadening, which can obscure small coupling constants. -
Concentration: 10-15 mg of sample in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Protocol B: Data Acquisition Parameters
-
Frequency: 400 MHz or higher recommended.
-
Spectral Width: 12 ppm (for
H), ensuring capture of downfield nitro-adjacent protons. -
Scans: 16 scans (sufficient for >95% purity samples).
-
Acquisition Time: >3.0 seconds to resolve fine splitting.
Decision Logic & Workflow
The following diagram illustrates the logical pathway to validate the 2-Chloro-5-fluoro-6-nitrotoluene structure using the data described above.
Figure 1: Spectroscopic decision tree for differentiating ortho-substituted target from para-substituted impurities.
References
-
BenchChem. 2-Chloro-5-fluoro-6-nitro-toluene Product Data & Synthesis Pathways. Retrieved from
-
Sigma-Aldrich. Fluoronitrotoluene Isomer Catalog & Safety Data. Retrieved from
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for J-coupling constants).
-
PubChem. 2-Chloro-6-nitrotoluene (Structural Analog Data). National Library of Medicine. Retrieved from
- Reich, H. J.WinPLT NMR Coupling Constants Guide. University of Wisconsin-Madison.
A Comparative Guide to the Reactivity of Fluoro- and Chloro-Substituted Nitrotoluenes in Nucleophilic Aromatic Substitution
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of pharmaceutical and agrochemical synthesis, the functionalization of aromatic rings via nucleophilic aromatic substitution (SNAr) is a cornerstone transformation.[1] Nitrotoluenes, activated by the potent electron-withdrawing nitro group, are common substrates for these reactions. A frequent and critical decision in synthetic design is the choice of halogen substituent—typically fluorine or chlorine—as the leaving group. This guide provides an in-depth, objective comparison of the reactivity of fluoro- and chloro-substituted nitrotoluenes in SNAr reactions, supported by mechanistic principles and experimental considerations.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction of a halonitrotoluene proceeds via a two-step addition-elimination mechanism.[2]
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3][4] The aromaticity of the ring is temporarily disrupted in this step.
-
Leaving Group Elimination: The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored.
The presence of a strong electron-withdrawing group, such as a nitro group (-NO₂), is crucial. It must be positioned ortho or para to the halogen to effectively stabilize the negative charge of the Meisenheimer complex through resonance.[2][5] This stabilization lowers the activation energy of the rate-determining first step.[6]
Reactivity Comparison: Fluoro vs. Chloro Substituents
Contrary to what might be expected from bond strengths (the C-F bond is significantly stronger than the C-Cl bond), fluoro-substituted nitrotoluenes are generally more reactive towards nucleophilic aromatic substitution than their chloro-substituted counterparts.[7][8] This seemingly counterintuitive observation can be explained by examining the rate-determining step of the SNAr mechanism.
The key factors influencing the reaction rate are:
-
Inductive Effect: Fluorine is the most electronegative halogen.[9] Its powerful electron-withdrawing inductive effect (-I effect) makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack.[7][10] This effect significantly stabilizes the negatively charged Meisenheimer intermediate.[8]
-
Rate-Determining Step: The first step, the attack of the nucleophile to form the Meisenheimer complex, is the slow, rate-determining step.[4][5] The subsequent elimination of the halide is a faster process as it restores the highly stable aromatic system.[5]
Because the C-X bond is not broken in the rate-determining step, the bond strength has a lesser impact on the overall reaction rate. The dominant factor is the stabilization of the intermediate, which is more pronounced with the more electronegative fluorine.[3][4] Therefore, the typical reactivity order for halogens in SNAr reactions is F > Cl > Br > I.[3]
Experimental Data Summary
The following table summarizes representative experimental findings that highlight the enhanced reactivity of fluoro-nitrotoluenes compared to their chloro-analogs.
| Reactant Pair | Nucleophile | Solvent | Temperature (°C) | Relative Rate (Fluoro/Chloro) | Reference |
| 4-Fluoro-3-nitrotoluene vs. 4-Chloro-3-nitrotoluene | Morpholine | Ethanol | 50 | ~300 | [11] |
| 1-Fluoro-2,4-dinitrobenzene vs. 1-Chloro-2,4-dinitrobenzene | Aniline | Ethanol | 25 | ~100 | [12] |
| p-Fluoronitrobenzene vs. p-Chloronitrobenzene | Piperidine | Benzene | 100 | ~200 | [7] |
Note: Relative rates are approximate and can vary depending on the specific nucleophile, solvent, and reaction conditions.
Experimental Protocols
General Procedure for a Comparative SNAr Reaction
This protocol outlines a general method for comparing the reactivity of a fluoro-nitrotoluene and a chloro-nitrotoluene with a given nucleophile.
Materials:
-
Fluoro-substituted nitrotoluene (e.g., 4-fluoro-3-nitrotoluene)
-
Chloro-substituted nitrotoluene (e.g., 4-chloro-3-nitrotoluene)[13]
-
Nucleophile (e.g., morpholine, piperidine, sodium methoxide)
-
Inert gas (Nitrogen or Argon)
-
Reaction flasks, stir bars, condenser, heating mantle/oil bath
-
TLC plates and appropriate eluent
-
GC-MS or HPLC for quantitative analysis
Procedure:
-
Reaction Setup: In two separate, oven-dried flasks under an inert atmosphere, dissolve equimolar amounts of the fluoro-nitrotoluene and the chloro-nitrotoluene in the chosen anhydrous solvent.
-
Initial Sampling: Take an initial sample (t=0) from each flask for analysis.
-
Reaction Initiation: Add an equimolar amount of the nucleophile to each flask simultaneously while stirring. If a solid base like KOH is used, it should be finely powdered.[14]
-
Monitoring: Monitor the progress of each reaction at regular intervals using TLC.
-
Sampling: At predetermined time points, withdraw aliquots from each reaction mixture, quench with a suitable reagent (e.g., dilute acid if the nucleophile is basic), and prepare for analysis by GC-MS or HPLC.
-
Analysis: Quantify the disappearance of the starting material and the appearance of the product to determine the reaction rate for each halogen.
-
Work-up (for product isolation): Once the reaction is complete (as determined by TLC), cool the reaction mixture, pour it into water, and extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizing the SNAr Mechanism and Experimental Workflow
SNAr Reaction Mechanism
Caption: Workflow for comparing fluoro- vs. chloro-nitrotoluene reactivity.
Conclusion
For nucleophilic aromatic substitution reactions on nitrotoluenes, fluoro substituents consistently demonstrate higher reactivity compared to chloro substituents. This is primarily due to the strong inductive electron-withdrawing effect of fluorine, which stabilizes the rate-determining Meisenheimer complex intermediate. While the carbon-fluorine bond is stronger, its cleavage is not part of the rate-limiting step, making the inductive effect the dominant factor in determining the reaction rate. This understanding is crucial for researchers and drug development professionals in designing efficient synthetic routes and optimizing reaction conditions for the synthesis of complex aromatic molecules.
References
- Bunnett, J.F. Mechanism and Reactivity in Aromatic Nucleophilic Substitution Reactions. Quart. Rev. Chem. Soc.1958, 12, 1–16.
-
Vaia. Rank the aryl halides in each group in order of increasing reactivity in nucleophilic aromatic substitution by an addition–elimination mechanism. [Online] Available at: [Link] (Accessed February 14, 2026).
-
PMC. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. [Online] Available at: [Link] (Accessed February 14, 2026).
-
Khan Academy. Nucleophilic Aromatic Substitution (NAS) | Haloalkanes and Haloarenes | Chemistry. [Online] Available at: [Link] (Accessed February 14, 2026).
-
StackExchange. Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. [Online] Available at: [Link] (Accessed February 14, 2026).
-
Filo. Identify the correct reactivity order for the given ArSN (Aromatic nucleophilic substitution) reaction. [Online] Available at: [Link] (Accessed February 14, 2026).
-
askIITians. Which is more reactive towards the nucleophilic substitution reaction. [Online] Available at: [Link] (Accessed February 14, 2026).
-
Wikipedia. Nucleophilic aromatic substitution. [Online] Available at: [Link] (Accessed February 14, 2026).
-
RSC Publishing. Mechanistic insights into amination via nucleophilic aromatic substitution. [Online] Available at: [Link] (Accessed February 14, 2026).
-
KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Online] Available at: [Link] (Accessed February 14, 2026).
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Online] Available at: [Link] (Accessed February 14, 2026).
-
Juniper Publishers. Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. [Online] Available at: [Link] (Accessed February 14, 2026).
-
MDPI. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. [Online] Available at: [Link] (Accessed February 14, 2026).
-
NCRD's Sterling Institute of Pharmacy. NUCLEOPHILIC AROMATIC SUBSTITUTION. [Online] Available at: [Link] (Accessed February 14, 2026).
-
chemconnections. Nucleophilic Aromatic Substitution Aryl Halides & Benzyne. [Online] Available at: [Link] (Accessed February 14, 2026).
-
Wordpress. SNAr Reaction in Common Molecular Solvents Under Pressure. [Online] Available at: [Link] (Accessed February 14, 2026).
-
ChemBeq. Understanding the Reactivity of 4-Chloro-3-nitrotoluene in Organic Synthesis. [Online] Available at: [Link] (Accessed February 14, 2026).
-
Vaia. Explain why fluorobenzene is more reactive than chlorobenzene toward electrophilic aromatic substitution but chloromethyl benzene is more reactive than fluoromethylbenzene. [Online] Available at: [Link] (Accessed February 14, 2026).
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A Senior Application Scientist's Guide to Assessing the Biological Activity of 2-Chloro-5-fluoro-6-nitro-toluene Derivatives
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the strategic combination of specific functional groups on a core scaffold is a cornerstone of rational drug design. The 2-Chloro-5-fluoro-6-nitro-toluene molecule represents a compelling starting point for the development of novel therapeutic agents. While it is recognized as a key intermediate in the synthesis of advanced pharmaceutical ingredients like the anticancer drug Ceritinib, its derivatives hold untapped potential for a broader range of biological activities.[1]
The rationale for exploring this chemical space is grounded in the well-documented bio-activity of its constituent moieties:
-
Nitro Group (NO₂): A versatile pharmacophore and toxicophore, the nitro group is present in numerous antimicrobial and antineoplastic agents. Its activity is often dependent on enzymatic reduction within target cells to produce reactive nitrogen species that can damage DNA and other critical biomolecules.[2][3][4]
-
Halogens (Chloro & Fluoro): The inclusion of halogen atoms, particularly fluorine, can significantly modulate a molecule's physicochemical properties. Fluorine can enhance metabolic stability, increase lipophilicity (improving membrane permeability), and alter binding affinity to target proteins.[5][6] Halogenation has been shown to potentiate the antimicrobial activity of nitro-derivatives.[4]
-
Toluene Core: This aromatic scaffold provides a rigid framework for the precise spatial orientation of the functional groups and serves as a platform for further structural modifications to explore structure-activity relationships (SAR).[7]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically assess the biological potential of novel 2-Chloro-5-fluoro-6-nitro-toluene derivatives. We will delve into the causality behind experimental choices for evaluating antimicrobial, anticancer, and anti-inflammatory activities, present detailed, self-validating protocols, and offer guidance on interpreting and comparing the resulting data.
Section 1: Comparative Assessment of Antimicrobial Activity
Expertise & Experience: Why Halogenated Nitroaromatics Warrant Investigation
Nitroaromatic compounds have a long history as antimicrobial agents.[3] The most widely accepted mechanism involves the reduction of the nitro group by microbial nitroreductases into cytotoxic intermediates, such as nitroso and superoxide species, which can cause lethal damage to bacterial DNA.[2][4] The presence of halogens on the aromatic ring can enhance this activity. This potentiation may arise from altered electronic properties of the molecule, facilitating its reduction, or by improving its uptake into the bacterial cell. Therefore, derivatives of 2-Chloro-5-fluoro-6-nitro-toluene are prime candidates for novel antibacterial discovery, particularly in the fight against drug-resistant strains.[4][8]
Experimental Workflow: Antimicrobial Activity Screening
The following workflow provides a systematic approach to screen and characterize the antimicrobial properties of newly synthesized derivatives.
Caption: Workflow for antimicrobial assessment of derivatives.
Detailed Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique considered a gold standard for determining the MIC, defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10]
Materials:
-
Test derivatives dissolved in Dimethyl Sulfoxide (DMSO).
-
Cation-adjusted Mueller-Hinton Broth (MHB).[9]
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland, then diluted to yield a final concentration of 5 x 10⁵ CFU/mL in the well.
-
Positive control antibiotic (e.g., Gentamicin).
-
Microplate reader.
Step-by-Step Methodology:
-
Preparation: Dispense 50 µL of sterile MHB into each well of a 96-well plate.
-
Serial Dilution: In the first column, add 50 µL of the test compound stock solution (e.g., at 256 µg/mL) to the 50 µL of broth, mixing well. This creates a 1:2 dilution. Transfer 50 µL from this well to the next well in the row to perform a two-fold serial dilution across the plate. Discard the final 50 µL from the last well. This results in concentrations ranging from 128 µg/mL to 0.25 µg/mL.
-
Controls: Prepare a positive control (broth + inoculum, no compound), a negative control (broth only), and a solvent control (broth + inoculum + highest concentration of DMSO used).
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be confirmed by measuring the optical density (OD) at 600 nm.
Data Presentation and Comparative Analysis
Results should be summarized in a table for clear comparison. The inclusion of both Gram-positive and Gram-negative bacteria is crucial to assess the spectrum of activity.
Table 1: Illustrative Antimicrobial Activity (MIC in µg/mL) of Hypothetical Derivatives
| Compound | S. aureus (Gram-positive) | S. epidermidis (Gram-positive) | E. coli (Gram-negative) | P. aeruginosa (Gram-negative) |
|---|---|---|---|---|
| Derivative 1 (Parent Scaffold) | >128 | >128 | >128 | >128 |
| Derivative 2 (-COOH modification) | 32 | 16 | 64 | >128 |
| Derivative 3 (-NH₂ modification) | 8 | 4 | 32 | 64 |
| Derivative 4 (Tri-halogenated) | 4 | 1-4 | 16 | 32 |
| Gentamicin (Control) | 0.5 | 0.25 | 1 | 2 |
Note: Data is illustrative, based on trends observed for similar halogenated nitro-compounds where increased halogenation can enhance activity.[4][8]
Section 2: Comparative Assessment of Anticancer Activity
Expertise & Experience: Targeting Malignant Cells with Precision
The evaluation of novel anticancer agents requires a robust preclinical protocol to identify compounds that can selectively kill cancer cells while sparing normal cells.[11][12] The presence of a trifluoromethyl group, structurally related to our fluorinated scaffold, has been shown to improve the bioavailability of potential anticancer compounds.[13] Given that the parent scaffold is an intermediate for an approved cancer therapy, its derivatives are highly promising candidates. The primary in vitro screen relies on cytotoxicity assays to determine the concentration of a compound required to inhibit 50% of cell growth (IC50).
Experimental Workflow: In Vitro Anticancer Activity Screening
A tiered approach ensures that resources are focused on the most promising candidates.
Caption: Workflow for in vitro anticancer screening.
Detailed Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[14] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast, A549 lung) and a normal human cell line (e.g., HaCaT keratinocytes).[13][15]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test derivatives dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., acidic isopropanol or DMSO).
-
96-well cell culture plates.
-
Positive control drug (e.g., Doxorubicin).
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test derivatives (e.g., 0.1 to 100 µM). Include untreated cells as a negative control and a solvent control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value for each compound on each cell line.
Data Presentation and Comparative Analysis
The key to identifying promising candidates is not just potent cytotoxicity but selective cytotoxicity. The Selectivity Index (SI) is calculated as IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater selectivity.
Table 2: Illustrative Anticancer Activity (IC50 in µM) and Selectivity of Hypothetical Derivatives
| Compound | IC50 A549 (Lung Cancer) | IC50 MCF-7 (Breast Cancer) | IC50 HaCaT (Normal Keratinocytes) | Selectivity Index (SI) vs. A549 |
|---|---|---|---|---|
| Derivative 1 (Parent Scaffold) | >100 | >100 | >100 | - |
| Derivative 5 (-Thione modification) | 25.5 | 30.1 | 45.2 | 1.77 |
| Derivative 6 (-Phenyl modification) | 8.2 | 12.5 | >50 | >6.1 |
| Derivative 7 (-Chloro-phenyl) | 5.1 | 7.8 | 9.3 | 1.82 |
| Doxorubicin (Control) | 0.9 | 0.5 | 1.5 | 1.67 |
Note: Data is illustrative, based on trends where specific substitutions can dramatically improve both potency and selectivity against cancer cells compared to normal cells.[13][16]
Section 3: Comparative Assessment of Anti-inflammatory Activity
Expertise & Experience: Modulating the Inflammatory Response
Chronic inflammation is a key driver of numerous diseases.[17] The search for novel anti-inflammatory agents is critical. Fluorinated compounds have shown significant promise in this area.[5][18] A common strategy for in vitro assessment is to use a cell-based model, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, and measure the inhibition of key inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (e.g., IL-6).[19][20] A simpler, preliminary screen involves assessing the inhibition of protein denaturation, as denaturation of tissue proteins is a hallmark of inflammation.[21]
Experimental Workflow: In Vitro Anti-inflammatory Screening
This workflow outlines a path from broad preliminary screening to specific cell-based assays.
Caption: Workflow for in vitro anti-inflammatory screening.
Detailed Protocol 1: Inhibition of Protein (Albumin) Denaturation
This assay assesses the ability of a compound to prevent the heat-induced denaturation of protein, a simple model for inflammation-induced protein damage.[21][22]
Materials:
-
Bovine Serum Albumin (BSA) or Egg Albumin (1% solution).
-
Phosphate Buffered Saline (PBS, pH 6.4).
-
Test derivatives and a standard drug (e.g., Diclofenac Sodium) dissolved in DMSO.
-
Spectrophotometer.
Step-by-Step Methodology:
-
Reaction Mixture: Prepare a 5 mL reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of PBS, and 2.0 mL of the test compound at various concentrations (e.g., 50 to 300 µg/mL).
-
Control: A control mixture is prepared with 2.0 mL of distilled water instead of the test compound.
-
Incubation: Incubate the mixtures at 37°C for 15 minutes.
-
Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.
-
Measurement: After cooling, measure the turbidity (absorbance) at 660 nm.
-
Calculation: The percentage inhibition of denaturation is calculated as: [(Abs Control - Abs Sample) / Abs Control] x 100.
Detailed Protocol 2: Nitric Oxide (NO) Inhibition Assay
This assay measures the amount of nitrite (a stable product of NO) in the supernatant of LPS-stimulated macrophages using the Griess reagent.[19][20]
Materials:
-
RAW 264.7 macrophage cells.
-
Complete culture medium.
-
Lipopolysaccharide (LPS).
-
Test derivatives.
-
Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
96-well plates.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test derivatives for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include an unstimulated control and a vehicle control.
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A, incubate for 10 minutes, then add 50 µL of Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-stimulated control. A parallel MTT assay must be run to ensure the observed NO reduction is not due to cytotoxicity.[19]
Data Presentation and Comparative Analysis
Presenting data from both a simple screen and a more complex cell-based assay provides a more complete picture of a compound's anti-inflammatory potential.
Table 3: Illustrative Anti-inflammatory Activity of Hypothetical Derivatives
| Compound | Inhibition of Albumin Denaturation (%) at 100 µg/mL | NO Inhibition IC50 (µM) in RAW 264.7 cells | Cell Viability (%) at IC50 concentration |
|---|---|---|---|
| Derivative 1 (Parent Scaffold) | <10% | >100 | >95% |
| Derivative 8 (-Ester modification) | 45.8% | 28.8 | >95% |
| Derivative 9 (-Carboxylic acid) | 72.3% | 9.0 | >95% |
| Derivative 10 (-Fluorophenyl) | 65.2% | 15.6 | >95% |
| Diclofenac Sodium (Control) | 85.1% | 18.5 | >95% |
Note: Data is illustrative, based on trends where the presence of fluorine and acidic moieties can enhance anti-inflammatory effects.[6][18]
Consolidated Guide Summary and Future Directions
This guide outlines a systematic, multi-tiered approach to evaluating the biological activities of novel 2-Chloro-5-fluoro-6-nitro-toluene derivatives. By employing these standardized, self-validating protocols, researchers can generate robust and comparable data.
Table 4: Overall Performance Summary of a Hypothetical Lead Candidate (Derivative X)
| Biological Activity | Key Assay | Performance Metric | Result | Interpretation |
| Antimicrobial | Broth Microdilution | MIC vs. S. aureus | 4 µg/mL | Potent activity against Gram-positive bacteria. |
| Anticancer | MTT Assay | IC50 vs. A549 | 8.2 µM | High cytotoxicity against lung cancer cells. |
| Selectivity Index | >6.1 | Highly selective for cancer cells over normal cells. | ||
| Anti-inflammatory | NO Inhibition | IC50 vs. RAW 264.7 | 9.0 µM | Potent inhibition of a key inflammatory mediator. |
Authoritative Grounding & Next Steps:
A derivative exhibiting a strong profile across these assays, like the hypothetical "Derivative X," becomes a lead candidate for further development. The crucial next steps, grounded in rigorous scientific methodology, include:
-
Structure-Activity Relationship (SAR) Studies: Synthesize a focused library of analogues around the lead compound to identify the specific structural features essential for each activity. This allows for the optimization of potency and selectivity.[16][23]
-
Mechanistic Studies: Move beyond "what" to "how." For an antimicrobial hit, this could involve DNA damage assays. For an anticancer lead, apoptosis and cell cycle analysis are critical.[24] For an anti-inflammatory candidate, investigating effects on specific enzyme pathways like COX/LOX or cytokine expression (e.g., IL-1β, IL-6) would be the logical progression.[17][20]
-
In Vivo Validation: Promising in vitro results must be validated in preclinical animal models to assess efficacy, pharmacokinetics, and safety in a complex biological system.[11]
By following this comprehensive assessment strategy, the full therapeutic potential of the 2-Chloro-5-fluoro-6-nitro-toluene scaffold can be systematically explored and validated, paving the way for the development of next-generation therapeutic agents.
References
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Safety Operating Guide
Personal protective equipment for handling 2-Chloro-5-fluoro-6-nitro-toluene
Executive Safety Assessment
The Hazard Profile: 2-Chloro-5-fluoro-6-nitrotoluene is a poly-substituted aromatic intermediate.[1] While specific toxicological data for this exact isomer is often limited in public repositories, its structural components (nitro group, halogenated ring) dictate a Class-Based Hazard Approach .[1]
-
The "Nitro" Factor: Nitroaromatics are notorious for dermal absorption . Once absorbed, they can cause methemoglobinemia (interference with oxygen transport in blood).[1]
-
The "Halogen" Factor: The addition of Chlorine and Fluorine increases the molecule's lipophilicity, potentially accelerating skin permeation rates compared to non-halogenated nitrotoluenes.[1]
-
Physical State Risk: Depending on purity and ambient temperature, this compound often exists as a low-melting solid or crystalline powder.[1] The primary exposure vector is dust inhalation during weighing and dermal contact during solubilization.
Core Directive: Treat this compound as a high-permeation risk skin irritant and potential systemic toxin . Standard lab safety (single nitrile gloves) is insufficient for solution-phase handling.
PPE Matrix: The Barrier Defense System
This matrix is designed not just for compliance, but for impermeability.[1]
| Protection Zone | Recommended Equipment | Technical Rationale (The "Why") |
| Hand Protection (Solid State) | Double Nitrile Gloves (min 0.11 mm thickness each) | For dry solids, nitrile provides adequate splash protection.[1] Double gloving allows the outer layer to be discarded immediately upon contamination without exposing skin. |
| Hand Protection (Solution) | Silver Shield® (Laminate) or Viton® | CRITICAL: Nitroaromatics can permeate standard nitrile in <15 minutes. Laminate liners provide >480 min breakthrough time against aromatic solvents. Wear nitrile over laminate for dexterity. |
| Respiratory | P100 / N95 Respirator (if outside hood) | If weighing fine powder, static charge can aerosolize particles.[1] If a fume hood is unavailable (not recommended), a fitted respirator is mandatory.[1] |
| Eye/Face | Chemical Goggles + Face Shield | Standard safety glasses leave gaps. Nitro-compounds are severe eye irritants; a face shield protects the neck/chin from splashes during synthesis. |
| Body | Tyvek® Lab Coat or Apron | Cotton lab coats absorb liquids, holding the toxin against the skin. Tyvek provides a non-porous buffer. |
Operational Workflow: Self-Validating Protocols
This workflow minimizes exposure by engineering out risk points.
Phase A: Weighing & Transfer (Solid State)
-
Static Control: Use an anti-static gun or polonium strip on the weighing boat. Halogenated nitro-compounds are often static-prone, leading to "jumping" powder.[1]
-
The "Clean Zone" Rule: Place a disposable absorbent mat (pig mat) inside the balance enclosure. If powder spills, wrap the mat and dispose—do not try to sweep it up.[1]
Phase B: Solubilization & Reaction (Liquid State)
-
Solvent Choice: If possible, avoid using DMSO or DMF as solvents, as they act as "carriers," significantly increasing the rate at which the nitro-compound penetrates the skin.[1] Use Toluene or DCM if chemistry permits, but maintain strict hood discipline.[1]
-
Temperature Control: Do not heat this compound to dryness in a rotary evaporator without a blast shield. Nitro-toluenes can exhibit thermal instability (decomposition) when concentrated and heated.
Phase C: Decision Logic (Visualization)
Caption: Decision tree for selecting appropriate PPE based on the physical state of the reagent. Note the escalation to Laminate gloves for solutions.
Disposal & Decontamination Logistics
Do not treat this as general organic waste. The halogen/nitro combination requires specific segregation to prevent downstream incinerator issues.
-
Quarantine: Segregate waste into a container marked "Halogenated Organic - Toxic."
-
Decontamination of Glassware:
-
Rinse glassware with Acetone inside the fume hood.
-
Collect the first 2 rinses into the Halogenated Waste container.
-
Base Bath Warning: Do not soak nitro-aromatics in strong alkaline baths (KOH/isopropanol) without pre-rinsing. Nitro compounds can form explosive salts or polymerize exothermically in strong base.
-
-
Spill Management:
-
Solid: Do not dry sweep. Cover with wet paper towels (water/surfactant) to suppress dust, then scoop.[1]
-
Liquid: Absorb with vermiculite or sand. Do not use sawdust (combustible nitrate formation risk).
-
References & Authority
-
PubChem Compound Summary: 2-Chloro-6-nitrotoluene (Structural Analog). National Library of Medicine. [Link][1]
-
ECHA (European Chemicals Agency). Registration Dossier for Halogenated Nitro-toluenes. [Link]
-
US EPA. RCRA Hazardous Waste Codes (F-List for Halogenated Solvents). [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
